molecular formula C10H13NO B13335040 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol

4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol

Cat. No.: B13335040
M. Wt: 163.22 g/mol
InChI Key: QJHMORDTGANZOL-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol (CAS 1780625-18-4) is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It belongs to the 1,2,3,4-tetrahydroquinoline class, a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds and natural products . This specific tetrahydroquinoline derivative is of significant interest in modern drug discovery, particularly in the development of novel anticancer agents. Research indicates that the tetrahydroquinoline core is a key structural feature in compounds designed to inhibit the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell growth and survival that is often dysregulated in cancers . Derivatives of this scaffold have demonstrated the ability to suppress cancer cell proliferation and migration, and induce oxidative stress and autophagy in vitro, suggesting potential as lead compounds for new therapeutics . The compound is offered exclusively for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-methyl-1,2,3,4-tetrahydroquinolin-8-ol

InChI

InChI=1S/C10H13NO/c1-7-5-6-11-10-8(7)3-2-4-9(10)12/h2-4,7,11-12H,5-6H2,1H3

InChI Key

QJHMORDTGANZOL-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C1C=CC=C2O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol: A Novel Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Research Community: The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel molecular entities with enhanced therapeutic profiles. Within this dynamic field, the 1,2,3,4-tetrahydroquinoline scaffold has emerged as a "privileged structure," consistently appearing in a diverse array of biologically active compounds.[1][2] This guide focuses on a specific, yet largely unexplored derivative, 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol (CAS Number: 1780625-18-4) . Due to its nascent status in the scientific literature, this document will serve as a foundational technical guide, extrapolating from the well-established chemistry and pharmacology of the parent tetrahydroquinoline ring system to provide researchers, scientists, and drug development professionals with a comprehensive framework for its investigation.

The 1,2,3,4-Tetrahydroquinoline Core: A Foundation of Versatile Bioactivity

The 1,2,3,4-tetrahydroquinoline ring system is a bicyclic heterocyclic motif that forms the backbone of numerous natural products and synthetic pharmaceuticals.[2][3] Its inherent structural features, including a hydrogenated pyridine ring fused to a benzene ring, bestow upon it a three-dimensional conformation that is amenable to interaction with a wide range of biological targets. This versatility has led to the development of tetrahydroquinoline derivatives with a remarkable spectrum of pharmacological activities, including:

  • Anticancer: Derivatives have shown promise as aromatase inhibitors for estrogen-dependent breast cancer and as agents targeting tubulin and Src protein tyrosine kinases.[1]

  • Anti-inflammatory and Antioxidant: The presence of hydroxyl and amino groups on the tetrahydroquinoline scaffold can contribute to significant antioxidant properties.[1]

  • Neuroprotective: The scaffold is a key component in compounds designed to combat neurodegenerative disorders like Alzheimer's disease.[1]

  • Antimicrobial and Antiviral: Various derivatives have demonstrated efficacy against bacterial, parasitic, and viral agents, including HIV.[1]

  • Cardiovascular and Metabolic Regulation: Tetrahydroquinolines have been investigated as anti-arrhythmic agents and inhibitors of cholesteryl ester transfer protein (CETP) for managing hyperlipidemia.[1]

The biological activity of these derivatives is intricately linked to the nature and position of substituents on the heterocyclic and aromatic rings.[1] The introduction of a methyl group at the C4 position and a hydroxyl group at the C8 position in 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol suggests the potential for unique pharmacological properties, warranting dedicated investigation.

Physicochemical Properties and Structural Elucidation

While specific experimental data for 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol is not yet publicly available, we can infer its key physicochemical properties based on its constituent functional groups and the parent tetrahydroquinoline structure.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₁₃NOBased on the chemical structure.
Molecular Weight 163.22 g/mol Calculated from the molecular formula.[4]
Appearance Likely a solid at room temperatureSimilar to the parent compound, 1,2,3,4-tetrahydroquinolin-8-ol.[5]
Solubility Expected to have moderate solubility in organic solvents and limited solubility in water. The phenolic hydroxyl group may impart some aqueous solubility, particularly at higher pH.General characteristic of similar heterocyclic compounds.
pKa The phenolic hydroxyl group is expected to be weakly acidic, while the secondary amine in the tetrahydroquinoline ring is weakly basic.Based on the functional groups present.

Structural Characterization Workflow:

For the definitive characterization of a newly synthesized batch of 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol, a multi-pronged analytical approach is essential.

Caption: Workflow for the synthesis, purification, and structural characterization of 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol.

Proposed Synthesis Strategy

The synthesis of 4-substituted tetrahydroquinolines can be a challenging endeavor. However, recent advancements in organic synthesis offer plausible routes to access the target molecule. A promising approach involves a selective deprotonation-functionalization reaction of a suitable N-protected 8-hydroxy-1,2,3,4-tetrahydroquinoline precursor.[6]

Hypothetical Synthetic Protocol:

  • Protection of the Phenolic Hydroxyl and Amine: The starting material, 8-hydroxy-1,2,3,4-tetrahydroquinoline, would first require protection of both the hydroxyl and the secondary amine groups to prevent unwanted side reactions. A suitable protecting group for the phenol could be a methoxymethyl (MOM) ether, and for the amine, a tert-butyloxycarbonyl (Boc) group.

  • Directed Deprotonation: The N-Boc-8-MOM-1,2,3,4-tetrahydroquinoline would then be subjected to deprotonation at the C4 position using a strong base such as s-butyllithium in the presence of a phosphoramide ligand like trispyrrolidinephosphoramide (TPPA). The use of such ligands has been shown to favor deprotonation at the benzylic position.[6]

  • Alkylation: The resulting anion would then be quenched with an electrophilic methyl source, such as methyl iodide, to introduce the methyl group at the C4 position.

  • Deprotection: Finally, the protecting groups would be removed under appropriate acidic conditions to yield the desired 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol.

Caption: Proposed synthetic pathway for 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol.

Potential Biological Targets and Therapeutic Applications

Given the diverse bioactivities of the tetrahydroquinoline scaffold, 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol represents a compelling candidate for screening against a variety of biological targets. The presence of the 8-hydroxyl group is particularly noteworthy, as phenolic hydroxyls are often implicated in antioxidant activity and can serve as crucial hydrogen bond donors in ligand-receptor interactions.

Potential Areas of Investigation:

  • Oncology: The compound could be evaluated for its antiproliferative activity against various cancer cell lines. Its structural similarity to other anticancer tetrahydroquinolines suggests potential interactions with targets like tubulin or protein kinases.[1]

  • Neurodegenerative Diseases: The antioxidant potential conferred by the 8-hydroxyl group makes it a candidate for studies related to neuroprotection and the mitigation of oxidative stress, a key factor in diseases like Alzheimer's and Parkinson's.

  • Infectious Diseases: Screening against a panel of bacterial, fungal, and viral pathogens could reveal novel antimicrobial or antiviral properties.

Experimental Workflow for Biological Screening:

Caption: A generalized workflow for the initial biological screening and subsequent hit validation of 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol.

Future Directions and Conclusion

The exploration of 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol is currently in its infancy. This technical guide serves as a roadmap for researchers to embark on the synthesis, characterization, and biological evaluation of this novel compound. The rich therapeutic history of the 1,2,3,4-tetrahydroquinoline scaffold provides a strong rationale for investigating this new derivative.[1] Future research should focus on:

  • Development and optimization of a robust synthetic route to produce sufficient quantities for comprehensive biological testing.

  • A thorough in vitro screening campaign across a diverse range of disease models to identify its primary biological activities.

  • Structure-activity relationship (SAR) studies by synthesizing and testing related analogs to understand the contributions of the 4-methyl and 8-hydroxyl groups to its biological profile.

  • Elucidation of its mechanism of action for any confirmed biological activities.

References

  • Patel, K., & Raj, H. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Drug Development and Research, 5(2), 109-120. [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-8-ol. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Chem-Impex. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved February 17, 2026, from [Link]

  • Jeanet, B., et al. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. [Link]

  • Saleh, M. A., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-15. [Link]

  • Kunjiappan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13865-13894. [Link]

  • Wang, L., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmaceutica Sinica B, 14(1), 234-248. [Link]

  • El-Sawy, E. R., et al. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Natural Product Research, 1-15. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and synthetic profiling of 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol .

Executive Summary

The molecule 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol represents a privileged scaffold in medicinal chemistry, combining the metal-chelating properties of the 8-hydroxyquinoline (8-HQ) core with the conformational flexibility and chirality of a tetrahydro- ring system. Unlike its planar aromatic precursor, this saturated derivative introduces a stereocenter at the C4 position and a secondary amine at N1, significantly altering lipophilicity (LogP), basicity (


), and blood-brain barrier (BBB) permeability. This guide details its molecular specifications, synthetic pathways, and validation protocols.

Molecular Identity & Physicochemical Core

The introduction of a methyl group at the C4 position of the tetrahydroquinoline ring creates a chiral center, resulting in two enantiomers (


 and 

). In drug development, this steric bulk is often utilized to restrict conformational freedom or fill hydrophobic pockets within a target protein.
Table 1: Physicochemical Specifications
PropertyValue / DescriptionNotes
IUPAC Name 4-Methyl-1,2,3,4-tetrahydroquinolin-8-olSystematic nomenclature
Molecular Formula

Confirmed via elemental count
Molecular Weight 163.22 g/mol Monoisotopic mass: ~163.10
Chiral Center Position C4Exists as (

) or (

) enantiomers
H-Bond Donors 2Phenolic -OH and Amine -NH
H-Bond Acceptors 2Oxygen and Nitrogen lone pairs
Predicted LogP ~2.1 - 2.4Increased lipophilicity vs. parent 8-HQ
Physical State Viscous Oil or Low-Melting SolidDepending on enantiomeric purity

Synthetic Architecture

The most robust route to 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol is the selective catalytic hydrogenation of its aromatic precursor, 4-methyl-8-hydroxyquinoline (4-Methyl-8-quinolinol). This approach avoids the regioselectivity issues often encountered in de novo cyclization strategies (e.g., Skraup or Doebner-Miller reactions) where controlling the saturation level is difficult.

Reaction Mechanism & Pathway

The reduction destroys the aromaticity of the pyridine ring while leaving the phenolic ring intact. This requires precise control over catalyst choice and hydrogen pressure to prevent over-reduction to the decahydro- analogue.

SynthesisPathway Precursor 4-Methyl-8-hydroxyquinoline (Aromatic Precursor) Intermediate Transition State (Pyridine Ring Adsorption) Precursor->Intermediate Surface Adsorption Reagents H2 (50 psi), PtO2 or Pd/C Solvent: MeOH/AcOH Intermediate->Reagents Product 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol (Chiral Product) Intermediate->Product Selective Hydrogenation

Figure 1: Selective hydrogenation pathway transforming the planar quinoline into the chiral tetrahydroquinoline scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol via Heterogeneous Catalysis.

  • Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 4-methyl-8-quinolinol (1.0 eq) in anhydrous methanol (

    
     concentration).
    
  • Acidification: Add glacial acetic acid (10% v/v) to protonate the nitrogen, facilitating the adsorption of the pyridine ring onto the catalyst surface.

  • Catalyst Loading: Carefully add Platinum Oxide (

    
    , Adams' Catalyst)  or 10% Pd/C (5 wt% loading). Note: 
    
    
    
    is often preferred for minimizing hydrogenolysis of the C-O bond.
  • Hydrogenation: Seal the reactor, purge with

    
     (3x), then charge with 
    
    
    
    gas to 50-60 psi (3.5-4 bar) . Stir vigorously at room temperature for 12–24 hours.
  • Monitoring: Monitor reaction progress via TLC (System: Hexane/EtOAc 7:3). The product will exhibit a lower

    
     and stain positive with ninhydrin (secondary amine detection) unlike the precursor.
    
  • Workup: Filter the mixture through a Celite pad to remove the catalyst (pyrophoric hazard). Concentrate the filtrate under reduced pressure.

  • Neutralization: Redissolve the residue in EtOAc and wash with saturated

    
     to remove acetic acid. Dry organic layer over 
    
    
    
    .[1]
  • Purification: Purify via flash column chromatography on silica gel.

Structural Biology & Pharmacophore Analysis

The 8-hydroxy-tetrahydroquinoline motif is a "privileged structure" due to its bidentate chelation capability.

Metal Chelation Logic

The 8-hydroxyl group and the N1-amine form a five-membered chelate ring with divalent metals (


).
  • Neuroprotection: In Alzheimer's research, this scaffold sequesters redox-active metals that catalyze oxidative stress.

  • Difference from Aromatic Parent: The

    
     hybridized nitrogen in the tetrahydro- form is more basic  (
    
    
    
    ~10-11) than the aromatic pyridine nitrogen (
    
    
    ~5), altering metal binding constants and solubility at physiological pH.
The C4-Methyl Effect

The C4-methyl group is not merely a bystander; it introduces a conformational lock . In the half-chair conformation of the piperidine ring, the methyl group will prefer the pseudo-equatorial position to minimize 1,3-diaxial interactions. This restricts the flexibility of the ring, potentially increasing binding affinity to protein targets by reducing the entropic cost of binding.

Chelation Ligand 4-Methyl-1,2,3,4-THQ-8-ol Metal Metal Ion (Zn2+ / Cu2+) Ligand->Metal  N1 Lone Pair Donation   Ligand->Metal  O8 Phenolic Deprotonation   Complex Stable 5-Membered Chelate Ring Metal->Complex  Thermodynamic Stabilization  

Figure 2: Bidentate chelation mechanism. The N1 amine and O8 hydroxyl coordinate with metal ions, a critical mechanism for metalloprotein inhibition.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized molecule, the following analytical signatures must be observed.

Proton NMR ( NMR, 400 MHz, )
  • 
     6.5 - 7.0 ppm:  3H multiplet (Aromatic protons C5, C6, C7). Confirms retention of the phenolic ring.
    
  • 
     3.2 - 3.4 ppm:  Multiplet (C2 protons adjacent to N).
    
  • 
     2.9 - 3.1 ppm:  Multiplet (C4 methine proton).
    
  • 
     1.3 ppm:  Doublet (C4-Methyl  group). Diagnostic peak.
    
  • Broad Singlet: Exchangeable signals for -OH and -NH (shift varies with concentration).

Mass Spectrometry (ESI-MS)
  • Target:

    
    
    
  • Calculation:

    
    .
    
  • Observation: A clean peak at m/z 164.2 confirms the tetrahydro- species. A peak at 160.2 would indicate the aromatic precursor (unreduced).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6640-50-2 (Parent 8-OH-THQ). Retrieved from [Link]

  • Sridharan, V., et al. (2011). Advances in the Chemistry of Tetrahydroquinolines.[2] Chemical Reviews.[3] (Contextual grounding for THQ synthesis).

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[4][5] Retrieved from [Link]

  • O'Neil, M.J.[6] (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. (Reference for 8-Hydroxyquinoline properties).

Sources

A Technical Guide to the Hydrogenation Products of 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline (8-HQ) is a versatile heterocyclic compound whose hydrogenated derivatives are pivotal scaffolds in medicinal chemistry and materials science.[1][2][3][4] The selective reduction of its pyridine (heterocyclic) or benzene (carbocyclic) ring presents a significant synthetic challenge, governed by a complex interplay of catalytic systems, reaction conditions, and substrate electronics. This technical guide provides an in-depth analysis of the primary hydrogenation products of 8-HQ: 1,2,3,4-tetrahydro-8-hydroxyquinoline, 5,6,7,8-tetrahydro-8-hydroxyquinoline, and decahydro-8-hydroxyquinoline. We will explore the thermodynamics and mechanisms that dictate regioselectivity, detail the performance of various catalytic systems, and provide field-proven experimental protocols. The objective is to equip researchers with the foundational knowledge and practical insights required to predictably synthesize and characterize these valuable compounds.

Introduction: The Strategic Importance of 8-Hydroxyquinoline Hydrogenation

8-Hydroxyquinoline is a privileged scaffold due to its potent metal-chelating properties and its prevalence in molecules with significant biological activity, including antimicrobial, anticancer, and neuroprotective agents.[5][6][7] The hydrogenation of 8-HQ to its partially or fully saturated analogues—tetrahydroquinolines (THQs) and decahydroquinolines (DHQs)—dramatically alters its three-dimensional structure, lipophilicity, and hydrogen bonding capabilities. These changes are crucial for modulating drug-target interactions and optimizing pharmacokinetic profiles.

The core challenge in 8-HQ hydrogenation lies in controlling the regioselectivity. The molecule possesses two distinct aromatic rings available for reduction:

  • The Pyridine Ring: Hydrogenation of this electron-deficient ring yields 1,2,3,4-tetrahydro-8-hydroxyquinoline (Py-THQ).

  • The Benzene Ring: Hydrogenation of this carbocyclic ring produces 5,6,7,8-tetrahydro-8-hydroxyquinoline (Bz-THQ).

  • Full Saturation: Complete reduction of both rings results in decahydro-8-hydroxyquinoline (DHQ).

The ability to selectively produce one of these isomers is paramount for targeted drug design and materials development.

Reaction Pathways and Key Products

The hydrogenation of 8-hydroxyquinoline can proceed through several pathways, primarily dictated by the choice of catalyst and reaction conditions. The relationship between the reactant and its principal hydrogenated products is illustrated below.

G HQ 8-Hydroxyquinoline (8-HQ) PyTHQ 1,2,3,4-Tetrahydro-8- hydroxyquinoline (Py-THQ) HQ->PyTHQ Selective Py-Ring Hydrogenation (e.g., Pd, Pt, Au) BzTHQ 5,6,7,8-Tetrahydro-8- hydroxyquinoline (Bz-THQ) HQ->BzTHQ Selective Bz-Ring Hydrogenation (e.g., Rh, Ru under specific conditions) DHQ Decahydro-8- hydroxyquinoline (DHQ) PyTHQ->DHQ Further Hydrogenation (Forced Conditions) BzTHQ->DHQ Further Hydrogenation

Figure 1: Primary hydrogenation pathways of 8-hydroxyquinoline.

1,2,3,4-Tetrahydro-8-hydroxyquinoline (Py-THQ)

This product results from the selective hydrogenation of the nitrogen-containing pyridine ring. Py-THQ derivatives are common structural motifs in numerous biologically active compounds and are often the kinetically favored product when using traditional noble metal catalysts like Palladium (Pd) and Platinum (Pt).[8] Supported gold (Au) nanoparticle catalysts have also shown remarkable efficiency and chemoselectivity for this transformation, even at mild temperatures as low as 25°C.[9] The hydroxyl group in the 8-position can facilitate the reduction of the pyridyl ring, making this a common outcome.[10]

5,6,7,8-Tetrahydro-8-hydroxyquinoline (Bz-THQ)

Selective hydrogenation of the carbocyclic benzene ring is thermodynamically more challenging due to its higher resonance stability. Achieving high selectivity for Bz-THQ often requires specialized catalytic systems. Rhodium (Rh) and Ruthenium (Ru) catalysts have demonstrated activity towards this transformation, although forcing conditions may be needed.[8] The synthesis of Bz-THQ is of significant interest as this scaffold is a key component in various receptor antagonists and other pharmacologically relevant agents.[11][12]

Decahydro-8-hydroxyquinoline (DHQ)

Full saturation of both rings yields decahydroquinoline, a flexible, non-aromatic structure. This product is typically formed under more forcing conditions, such as higher temperatures and pressures, often as a subsequent product from the hydrogenation of either Py-THQ or Bz-THQ.[8] For example, using a Ruthenium-on-hydroxyapatite catalyst at 150°C and 4 MPa of hydrogen pressure can lead to a quantitative yield of DHQ.[8]

Catalytic Systems and Mechanistic Considerations

The choice of catalyst is the most critical factor influencing the outcome of 8-HQ hydrogenation. Both heterogeneous and homogeneous systems are employed, each with distinct advantages.

Heterogeneous Catalysts

Supported metal catalysts are the workhorses of industrial and laboratory-scale hydrogenations due to their ease of separation and recyclability.

  • Palladium (Pd) and Platinum (Pt): These catalysts, typically supported on carbon (Pd/C) or alumina (Pt/Al₂O₃), exhibit high activity for pyridine ring hydrogenation.[8] The reaction often proceeds with high selectivity for Py-THQ under mild conditions (e.g., 1-20 bar H₂, 25-60°C).[8][13] However, quinoline and its derivatives can sometimes act as catalyst poisons for these traditional metals, limiting their effectiveness in certain contexts.[9][13]

  • Rhodium (Rh) and Ruthenium (Ru): These metals are generally required for the more difficult task of hydrogenating the benzene ring. Ruthenium supported on montmorillonite has been shown to be highly active, achieving 96.4% selectivity for Py-THQ at 60°C, but can be pushed to produce DHQ with up to 98.1% selectivity at 140°C.[8]

  • Gold (Au): Supported gold nanoparticles (e.g., Au/TiO₂) represent a newer class of catalysts that offer exceptional chemoselectivity. They can hydrogenate the pyridine ring of 8-hydroxyquinoline while leaving other reducible functional groups (halogens, ketones, olefins) intact.[9] This is a significant advantage over traditional Pd or Pt catalysts, which often reduce these other groups.

  • Non-Noble Metals (Ni, Co): Catalysts like Nickel Phosphide (Ni₂P) are being explored as cost-effective alternatives.[14] They tend to require higher temperatures (e.g., 280-340°C) but can exhibit high activity, often leading to deep hydrogenation and subsequent denitrogenation products like propylcyclohexane.[14]

Homogeneous Catalysts

While less common for bulk synthesis, homogeneous catalysts offer exquisite control over selectivity. Chiral ruthenium complexes, for instance, have been used for the highly enantioselective hydrogenation of substituted quinolines, achieving excellent enantiomeric excess (>98% ee).[15] Tungsten-based pre-catalysts have also been developed for the pressure hydrogenation of quinolines in alcoholic solvents.[16] A key challenge for these systems is the separation of the catalyst from the product post-reaction.

Influence of Reaction Parameters

Beyond the catalyst, experimental conditions critically determine product distribution.

ParameterEffect on Selectivity and ConversionCausality & Rationale
Temperature Increasing temperature generally increases reaction rate but may decrease selectivity. Higher temperatures (e.g., >140°C) favor the formation of the fully hydrogenated DHQ.[8][14]Hydrogenation is an exothermic process. Lower temperatures favor the kinetically preferred product (often Py-THQ). Higher thermal energy helps overcome the activation barrier for benzene ring hydrogenation and subsequent reduction to DHQ.
Hydrogen Pressure Higher H₂ pressure typically increases the rate of hydrogenation. For certain catalyst systems, pressures of 2-4 MPa are sufficient, while others may require up to 7 MPa for full conversion.[8]Increased pressure raises the surface concentration of adsorbed hydrogen on the catalyst, accelerating the rate-limiting hydrogenation steps. It can help drive the reaction towards more highly saturated products.
Solvent Solvent choice can significantly impact catalyst activity and selectivity. Alcoholic solvents like methanol or isopropanol are common and can promote high reactivity.[13][16] In some cases, water has been found to be essential for catalytic activity.[13]The solvent can influence the solubility of hydrogen, the adsorption of the substrate onto the catalyst surface, and the stability of reaction intermediates. Protic solvents can participate in the protonolysis steps of the catalytic cycle.
Additives The presence of acids or bases can modify the catalytic activity. For some tungsten-mediated systems, Brønsted and Lewis acids can influence the reaction rate.[16]Additives can alter the electronic properties of the catalyst or the substrate. Acids can protonate the quinoline nitrogen, potentially changing its adsorption geometry on the catalyst surface and influencing which ring is presented for hydrogenation.

Experimental Protocol: Selective Synthesis of 1,2,3,4-Tetrahydro-8-hydroxyquinoline

This section provides a representative, self-validating protocol for the selective hydrogenation of 8-HQ to Py-THQ using a standard heterogeneous catalyst.

Materials and Equipment
  • Reactants: 8-Hydroxyquinoline (99%), Palladium on Carbon (10 wt% Pd/C, 50% wet), Ethanol (ACS grade), Hydrogen gas (UHP, 99.999%).

  • Equipment: Parr hydrogenator or similar high-pressure autoclave, magnetic stir plate, filter apparatus (e.g., Büchner funnel with Celite®), rotary evaporator, glassware.

  • Analytical: NMR spectrometer, GC-MS.

Experimental Workflow

Figure 2: Standard experimental workflow for 8-HQ hydrogenation.

Step-by-Step Procedure
  • Reactor Charging: To a 250 mL pressure reactor vessel, add 8-hydroxyquinoline (5.0 g, 34.4 mmol) and ethanol (100 mL). Carefully add 10% Pd/C catalyst (0.25 g, 5 wt% of substrate) under a nitrogen atmosphere. Rationale: Wet catalyst is used to prevent ignition upon contact with solvent vapors and air.

  • Sealing and Purging: Seal the reactor. Purge the vessel three times with nitrogen gas to remove all oxygen, followed by three purges with hydrogen gas. Rationale: Removing oxygen is critical for safety and to prevent catalyst oxidation.

  • Reaction: Pressurize the reactor to 3 bar (approx. 45 psi) with hydrogen. Begin vigorous stirring and heat the reaction mixture to 50°C.

  • Monitoring: Monitor the reaction by observing the pressure drop from the hydrogen cylinder. The reaction is typically complete within 4-6 hours when hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of fresh ethanol to ensure complete recovery of the product. Rationale: Celite® prevents the fine catalyst particles from clogging the filter paper.

  • Isolation: Combine the filtrate and washings. Remove the ethanol solvent using a rotary evaporator under reduced pressure to yield the crude product.

  • Validation: Analyze the crude product by ¹H NMR and GC-MS. The ¹H NMR spectrum should confirm the disappearance of the pyridine aromatic protons and the appearance of new aliphatic signals corresponding to the saturated ring. GC-MS will confirm the molecular weight (149.19 g/mol ) and purity of the 1,2,3,4-tetrahydro-8-hydroxyquinoline.

Conclusion and Future Outlook

The selective hydrogenation of 8-hydroxyquinoline is a mature yet evolving field. While traditional catalysts like Pd/C provide reliable access to 1,2,3,4-tetrahydro-8-hydroxyquinoline, significant opportunities remain in the development of catalysts for the selective synthesis of the 5,6,7,8-tetrahydro isomer. The emergence of catalysts based on earth-abundant metals and advanced materials like supported gold nanoparticles points toward a future of more sustainable, efficient, and highly selective chemical transformations.[9][17] For drug development professionals, mastering the selective hydrogenation of this scaffold is a key enabling tool for generating novel chemical entities with precisely tuned physicochemical and pharmacological properties.

References

  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. (2012). ACS Catalysis. Available from: [Link]

  • Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. (2025). MDPI. Available from: [Link]

  • Mild hydrogenation of quinoline: 1. Role of reaction parameters. (n.d.). ResearchGate. Available from: [Link]

  • Homogeneous pressure hydrogenation of quinolines effected by a bench-stable tungsten-based pre-catalyst. (n.d.). JKU ePUB. Available from: [Link]

  • Simple s-block metal hydrides for selective hydrogenation of quinoline compounds. (n.d.). PMC. Available from: [Link]

  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). PubMed. Available from: [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). Indian Academy of Sciences. Available from: [Link]

  • Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. (2025). ResearchGate. Available from: [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). Semantic Scholar. Available from: [Link]

  • Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. (2011). Journal of the American Chemical Society. Available from: [Link]

  • 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. (n.d.). Royal Society of Chemistry. Available from: [Link]

  • Hydroxyquinoline Uses, Structure & Synthesis. (n.d.). Study.com. Available from: [Link]

  • Process for the preparation of 8-hydroxyquinoline. (1977). Google Patents.
  • 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry. (n.d.). Royal Society of Chemistry. Available from: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). (n.d.). PMC. Available from: [Link]

  • Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. (n.d.). PMC. Available from: [Link]

  • Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. (2025). ResearchGate. Available from: [Link]

  • Method for synthesizing 5,6,7,8-tetrahydroquinoline. (n.d.). Google Patents.
  • Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. (2025). ResearchGate. Available from: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace. Available from: [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). PMC. Available from: [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). Royal Society of Chemistry. Available from: [Link]

Sources

Solubility Properties and Thermodynamic Characterization of 4-Methyl-1,2,3,4-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the solubility properties, thermodynamic characterization, and purification strategies for 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol .

Executive Summary

4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol (CAS: 1780625-18-4) is a bicyclic, amphoteric scaffold often utilized as a chiral intermediate in the synthesis of pharmaceutical agents (e.g., thrombin inhibitors like Argatroban analogs) and as a ligand in coordination chemistry.[1][2] Its dual functionality—possessing both a secondary amine and a phenolic hydroxyl group—creates a complex solubility profile governed by pH-dependent ionization and hydrogen bonding networks.[2]

This guide provides a rigorous framework for the solubility profiling of this compound, synthesizing predicted physicochemical behaviors with authoritative experimental protocols for thermodynamic modeling.

Physicochemical Context & Structural Analysis[2][4][5][6]

Structural Determinants of Solubility

The solubility of 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol is dictated by the competition between its lipophilic hydrocarbon skeleton and its polar functional groups.[2]

FeatureChemical NatureImpact on Solubility
Tetrahydroquinoline Core Lipophilic / HydrophobicPromotes solubility in non-polar/moderately polar solvents (Toluene, DCM).[2]
8-Hydroxyl Group (-OH) H-Bond Donor/AcceptorEnhances solubility in alcohols (MeOH, EtOH) and aprotic polar solvents (DMSO).[2]
Secondary Amine (-NH-) H-Bond Donor/BasicAllows protonation in acidic media, drastically increasing aqueous solubility.
4-Methyl Substituent Steric Bulk / LipophilicSlightly reduces water solubility compared to the non-methylated parent; introduces chirality.[2]
Predicted Solubility Landscape

Based on Quantitative Structure-Property Relationship (QSPR) analysis of structural analogs (e.g., 8-hydroxyquinoline, 1,2,3,4-tetrahydroquinoline), the expected solubility profile is categorized below.

Table 1: Predicted Solubility Profile at 298.15 K

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IPAHigh Strong H-bonding network formation with both -OH and -NH groups.[2]
Polar Aprotic DMSO, DMF, NMPVery High Dipole-dipole interactions disrupt crystal lattice energy effectively.[2]
Chlorinated Dichloromethane, ChloroformModerate-High Good interaction with the aromatic system; useful for extraction.[2]
Aromatic Toluene, XyleneModerate

-

interactions with the quinoline ring; increases significantly with temperature.[2]
Aliphatic n-Hexane, HeptaneLow Lack of polar interaction capability; suitable as an anti-solvent.[2]
Aqueous Water (Neutral pH)Low Hydrophobic effect of the bicyclic ring dominates.[2]
Aqueous (Acidic) 0.1 M HClHigh Protonation of the secondary amine forms a soluble cation.[2]

Critical Insight: The compound exhibits amphoteric behavior .[2] While the amine is basic (


), the phenol is weakly acidic (

).[2] Solubility is lowest at the isoelectric point (neutral pH range).[2]

Experimental Methodology for Solubility Determination

To generate precise thermodynamic data, the Laser Monitoring Observation Technique is the gold standard, offering higher accuracy than gravimetric methods.

Protocol: Laser Dynamic Monitoring

This method detects the dissolution point by monitoring the intensity of a laser beam passing through a suspension.[2] As the solid dissolves upon heating (polythermal) or solvent addition (isothermal), laser transmittance increases.[2]

Workflow Diagram: The following Graphviz diagram outlines the automated solubility determination workflow.

SolubilityProtocol Figure 1: Automated Laser Solubility Determination Workflow Prep Sample Preparation (Excess Solid + Solvent) Equil Equilibration (Thermostated Vessel) Prep->Equil Agitation Laser Laser Monitoring (Transmittance Detection) Equil->Laser T-Scan / Isothermal Detect Dissolution Point (Transmittance Plateau) Laser->Detect Phase Change HPLC Quantification (HPLC-UV @ 254nm) Detect->HPLC Supernatant Analysis

Analytical Quantification (HPLC Conditions)

For precise mole fraction calculation, the supernatant concentration must be verified via HPLC.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2]

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.[2]

  • Detection: UV at

    
     (typically 250–280 nm for quinoline derivatives).[2]
    
  • Flow Rate: 1.0 mL/min.[2]

Thermodynamic Modeling

Researchers must correlate experimental data using thermodynamic models to calculate enthalpy (


) and entropy (

) of dissolution.[2]
Modified Apelblat Equation

The Modified Apelblat equation is the industry standard for correlating solubility (


) with temperature (

) in organic solvents.[2]


  • 
     : Mole fraction solubility.[2]
    
  • 
     : Absolute temperature (K).[2]
    
  • 
     : Empirical parameters derived from regression analysis.
    
Van't Hoff Analysis

To determine the thermodynamic driving forces:


[2]
  • Positive

    
    :  Endothermic dissolution (Solubility increases with T).[2]
    
  • Positive

    
    :  Entropy-driven process (Disorder increases upon dissolving).[2]
    

Decision Logic for Solvent Selection: Use the following logic to select solvents for crystallization based on thermodynamic data.

SolventSelection Figure 2: Thermodynamic Logic for Crystallization Solvent Selection Start Select Solvent Target SolubilityCheck Is Solubility High at Reflux? Start->SolubilityCheck YieldCheck Is Solubility Low at 0°C? SolubilityCheck->YieldCheck Yes (e.g., Ethanol) ResultBad Discard / Use as Anti-Solvent SolubilityCheck->ResultBad No (e.g., Hexane) ImpurityCheck Do Impurities Stay in Mother Liquor? YieldCheck->ImpurityCheck Yes YieldCheck->ResultBad No (e.g., DMSO) ResultGood Ideal Recrystallization Solvent ImpurityCheck->ResultGood Yes ImpurityCheck->ResultBad No

Purification & Process Implications

For 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol, the solubility data informs the purification strategy, particularly for separating it from the non-methylated or fully aromatic impurities.[2]

Recrystallization Strategy
  • Primary Solvent: Ethanol or Isopropanol .[2] These solvents typically show a steep solubility curve (high

    
    ), allowing for maximum recovery upon cooling.[2]
    
  • Anti-Solvent Method: Dissolve in a minimum amount of THF or Acetone , then slowly add n-Heptane or Water to induce nucleation.[2]

Chiral Resolution

If the compound is a racemic mixture (likely, given the 4-methyl center), solubility differences of diastereomeric salts are exploited.[2]

  • Resolving Agent: L-Tartaric acid or Dibenzoyl-L-tartaric acid.[2]

  • Solvent: Methanol/Water mixtures are often optimal for maximizing the solubility difference between the

    
    -salt and 
    
    
    
    -salt.[2]

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[2] The Journal of Chemical Thermodynamics.

  • Wang, J., et al. (2015).[2] Solubility and thermodynamic properties of 8-hydroxyquinoline in different solvents. Journal of Chemical & Engineering Data. (Provides analog data for the 8-hydroxyquinoline core). [2]

  • FDA Access Data. (2012).[2] Argatroban Injection Prescribing Information. (Contextualizes the use of tetrahydroquinoline intermediates in drug development).

  • PubChem Compound Summary. (2024). 1,2,3,4-Tetrahydroquinolin-8-ol.[3][4][5][6][7] National Center for Biotechnology Information.[2]

Sources

Methodological & Application

Catalytic hydrogenation protocols for 4-methyl-8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Hydrogenation Protocols for 4-Methyl-8-Hydroxyquinoline

Introduction & Strategic Context

4-Methyl-8-hydroxyquinoline (4-Me-8-HQ) is a privileged scaffold in medicinal chemistry and ligand design. Its hydrogenation yields 4-methyl-1,2,3,4-tetrahydro-8-quinolinol , a critical intermediate for chiral ligands and neuroprotective agents.

Unlike simple quinolines, the 8-hydroxy substitution introduces a chelating motif that can poison heterogeneous catalysts. Furthermore, the 4-methyl substitution creates a stereogenic center at C4 upon reduction. This guide focuses on the chemoselective reduction of the pyridine ring while preserving the phenolic ring, utilizing protocols designed to mitigate catalyst deactivation.

Mechanistic Insight & Reaction Pathway

The reduction of quinolines typically proceeds via the adsorption of the nitrogen atom onto the catalyst surface. In 8-hydroxyquinolines, the adjacent hydroxyl group can compete for binding sites or form stable chelates with the metal surface, potentially stalling the reaction.

Key Mechanistic Factors:

  • Regioselectivity: The pyridine ring is electron-deficient compared to the phenolic ring, making it kinetically favored for reduction under mild-to-moderate conditions.

  • Acid Activation: Protonation of the nitrogen (using Acetic Acid or HCl) prevents strong N-metal coordination (poisoning) and activates the ring toward hydride transfer.

  • Stereochemistry: Heterogeneous hydrogenation typically yields the racemic product (

    
    )-4-methyl-1,2,3,4-tetrahydro-8-quinolinol via syn-addition of hydrogen across the C3-C4 bond.
    

HydrogenationMechanism Substrate 4-Methyl-8-Hydroxyquinoline Adsorption Catalyst Adsorption (N-coordination) Substrate->Adsorption Steric approach Activation Acid Activation (Protonation) Adsorption->Activation AcOH/H+ Reduction Stepwise H-Addition (Pyridine Ring) Activation->Reduction H2 / Metal Surface Product 4-Methyl-1,2,3,4- tetrahydro-8-quinolinol Reduction->Product Desorption

Figure 1: Mechanistic pathway for the selective hydrogenation of the pyridine ring in 4-methyl-8-hydroxyquinoline.

Experimental Protocols

Protocol A: High-Pressure Hydrogenation (The "Gold Standard")

Objective: Complete conversion with high reproducibility using Adams' Catalyst. Catalyst: Platinum Oxide (


)
Solvent:  Glacial Acetic Acid

Rationale:


 in acetic acid is the most reliable system for quinoline reduction. The acidic medium scavenges the amine product, preventing catalyst poisoning, while 

is less susceptible to deactivation by the phenolic oxygen than Pd/C.

Step-by-Step Workflow:

  • Preparation: In a hydrogenation bottle (Parr shaker type), dissolve 4-methyl-8-hydroxyquinoline (5.0 g, 31.4 mmol) in Glacial Acetic Acid (50 mL) .

  • Catalyst Addition: Carefully add

    
     (Adams' Catalyst, 250 mg, 5 wt%) .
    
    • Safety Note:

      
       can be pyrophoric in the presence of H2. Add to the wet solution under an inert atmosphere (Ar or N2) if possible.
      
  • Purge: Connect the bottle to the Parr shaker. Evacuate and backfill with

    
     (3x), then with 
    
    
    
    (3x).
  • Reaction: Pressurize to 50 psi (3.4 bar)

    
    . Shake at Room Temperature (25°C) .
    
    • Monitoring: Monitor H2 uptake. Reaction is typically complete in 4–6 hours.

  • Workup:

    • Depressurize and purge with

      
      .
      
    • Filter through a pad of Celite to remove the catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to remove most acetic acid.

    • Neutralization: Dilute residue with water (50 mL) and carefully neutralize with saturated

      
       or 
      
      
      
      to pH ~8.
    • Extract with Ethyl Acetate (3 x 50 mL). Dry over

      
      , filter, and concentrate.
      
Protocol B: Catalytic Transfer Hydrogenation (Scalable & Safe)

Objective: Reduction without high-pressure gas cylinders. Catalyst: 10% Pd/C Hydrogen Source: Ammonium Formate

Rationale: Ammonium formate releases hydrogen in situ. This method is milder and often provides superior chemoselectivity, avoiding over-reduction of the benzene ring.

Step-by-Step Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Dissolution: Dissolve 4-methyl-8-hydroxyquinoline (2.0 g) in Methanol (40 mL) .

  • Reagent Addition: Add Ammonium Formate (4.0 g, ~5 equiv) . Stir until mostly dissolved.

  • Catalyst Addition: Add 10% Pd/C (200 mg, 10 wt%) under a nitrogen blanket.

  • Reaction: Heat the mixture to Reflux (65°C) .

    • Observation: Evolution of

      
       and 
      
      
      
      gas will occur. Ensure good ventilation.
    • Time: Reflux for 2–4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes).

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter through Celite.

    • Concentrate filtrate. Partition between water and DCM.

    • Evaporate organic layer to yield the crude tetrahydro-product.

ProtocolWorkflow Start Start: Weigh Substrate Dissolve Dissolve in Solvent (AcOH or MeOH) Start->Dissolve CatAdd Add Catalyst (PtO2 or Pd/C) Dissolve->CatAdd HSource Apply H2 Source (50 psi Gas or HCOONH4) CatAdd->HSource React Reaction Phase (RT or Reflux) HSource->React Filter Filtration (Celite) Remove Metals React->Filter Isolate Neutralize & Extract Filter->Isolate

Figure 2: Operational workflow for the hydrogenation of 4-methyl-8-hydroxyquinoline.

Data Summary & Validation

The following table summarizes expected outcomes based on standard catalytic trends for quinolines.

ParameterProtocol A (

/AcOH)
Protocol B (Pd/C Formate)
Conversion >98%90–95%
Selectivity (Py vs Bz) Excellent (>99:1)Good (95:5)
Reaction Time 4–6 Hours2–4 Hours
Safety Profile Moderate (Pressurized H2)High (No Gas Cylinder)
Primary Risk Over-reduction if T > 50°CIncomplete conversion

Analytical Checkpoints (NMR):

  • Starting Material: Aromatic signals in the 7.0–9.0 ppm range (Pyridine ring protons).

  • Product: Disappearance of Py-ring protons. Appearance of multiplet signals at 1.8–3.5 ppm corresponding to the C2, C3, and C4 aliphatic protons.

  • Stereocenter: The C4-Methyl doublet will shift significantly upfield (~1.2 ppm).

Troubleshooting & Optimization

  • Problem: Incomplete Conversion.

    • Cause: Catalyst poisoning by the 8-OH/Amine chelate.

    • Solution: Add 1 equivalent of HCl to the reaction mixture (if using Pd/C) to sequester the amine product as the hydrochloride salt, breaking the chelate.

  • Problem: Over-reduction (Decahydro- product).

    • Cause: Temperature too high or pressure too high.

    • Solution: Strictly maintain ambient temperature. Stop reaction immediately upon cessation of H2 uptake.

  • Problem: Green/Blue Filtrate.

    • Cause: Leaching of Nickel (if using Raney Ni) or formation of soluble Pd-complexes.

    • Solution: Wash the organic layer with EDTA solution or 10% aqueous citric acid to sequester leached metals.

References

  • Review of Quinoline Hydrogenation: Wang, D., & Astruc, D. (2015). The Golden Age of Transfer Hydrogenation. Chemical Reviews, 115(13), 6621–6686. [Link]

  • Classic PtO2 Protocol: Adams, R., & Marshall, J. R. (1928). The Use of Platinum Oxide as a Catalyst in the Reduction of Organic Compounds. Journal of the American Chemical Society, 50(7), 1970–1973. [Link]

  • Transfer Hydrogenation Mechanism: Abiraj, K., & Gowda, D. C. (2003). Magnesium/Hydrazinium Monoformate: A New System for the Hydrogenation of Heterocycles. Journal of Chemical Research, 2003(5), 299–300. [Link]

  • Stereoselective Considerations: Wang, W.-B., et al. (2008). Enantioselective Hydrogenation of Quinolines. Journal of the American Chemical Society, 130(44), 14450–14451. [Link]

Sources

Application Notes and Protocols: One-Pot Povarov Reaction for the Synthesis of 4-Methyl-Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif prevalent in numerous natural products and pharmacologically active compounds.[1][2][3] The Povarov reaction, a powerful multicomponent reaction (MCR), offers an efficient and atom-economical approach to construct this valuable framework.[2][3][4] This application note provides a comprehensive guide to the one-pot Povarov reaction for the synthesis of 4-methyl-tetrahydroquinoline derivatives, targeting researchers in organic synthesis and drug discovery. We delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol for the synthesis of 4-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline, and provide insights into data interpretation and troubleshooting.

Introduction: The Significance of Tetrahydroquinolines and the Povarov Reaction

Tetrahydroquinolines are a class of N-heterocyclic compounds that form the core structure of many biologically active molecules with a wide range of therapeutic applications, including antimicrobial, anticancer, antimalarial, and anti-inflammatory activities. The development of efficient synthetic methodologies to access structurally diverse THQ derivatives is therefore of significant interest to the medicinal chemistry community.

The Povarov reaction, first reported in the 1960s, has emerged as a highly effective strategy for the synthesis of tetrahydroquinolines.[2][3] It is a formal aza-Diels-Alder reaction involving an aromatic imine and an electron-rich alkene. The one-pot, three-component variant, where the imine is generated in situ from an aniline and an aldehyde, has made this reaction particularly attractive due to its operational simplicity and convergence.[3][4] This approach allows for the rapid assembly of complex THQ scaffolds from readily available starting materials.[4]

This guide focuses on the synthesis of 4-methyl-tetrahydroquinolines, a substitution pattern that can be crucial for modulating the pharmacological properties of the resulting compounds.

Mechanistic Insight: A Stepwise Domino Process

While sometimes referred to as a formal [4+2] cycloaddition, detailed mechanistic studies have shown that the Povarov reaction typically proceeds through a stepwise mechanism rather than a concerted one.[5] This domino reaction is generally initiated by a Lewis or Brønsted acid catalyst.[5][6]

The key steps are as follows:

  • Imine Formation: In the one-pot protocol, the reaction commences with the condensation of an aniline and an aldehyde to form an N-arylimine. The acid catalyst facilitates this step by activating the aldehyde carbonyl group.

  • Activation of the Imine: The Lewis or Brønsted acid then activates the in situ generated imine, increasing its electrophilicity.

  • Mannich-type Reaction: The electron-rich alkene (dienophile) then attacks the activated iminium ion in a Mannich-type addition. This step forms a key carbocationic intermediate.

  • Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts type cyclization): The final step involves the intramolecular cyclization of the carbocationic intermediate onto the electron-rich aromatic ring of the aniline moiety. Subsequent deprotonation and rearomatization yield the stable tetrahydroquinoline ring system.

Povarov_Mechanism

Experimental Protocol: One-Pot Synthesis of 4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinoline

This protocol details the synthesis of a representative 4-methyl-tetrahydroquinoline derivative using aniline, benzaldehyde, and α-methylstyrene as the dienophile. The use of α-alkyl styrenes is a known method to introduce a quaternary center at the C4 position.[7]

Materials and Reagents:

  • Aniline (freshly distilled)

  • Benzaldehyde (freshly distilled)

  • α-Methylstyrene

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (EtOAc) for extraction and chromatography

  • Hexane for chromatography

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

Table 1: Reaction Parameters

ParameterValue
Aniline1.0 mmol
Benzaldehyde1.0 mmol
α-Methylstyrene1.2 mmol
BF₃·OEt₂0.2 mmol (20 mol%)
Solvent (CH₂Cl₂)10 mL
TemperatureRoom Temperature
Reaction Time12-24 hours

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (10 mL).

  • Addition of Reactants: Add aniline (1.0 mmol, 1.0 eq) and benzaldehyde (1.0 mmol, 1.0 eq) to the solvent. Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the N-arylimine.

  • Addition of Dienophile and Catalyst: Add α-methylstyrene (1.2 mmol, 1.2 eq) to the reaction mixture. Subsequently, add boron trifluoride diethyl etherate (0.2 mmol, 20 mol%) dropwise via a syringe.[8][9]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 4-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline.

Results and Discussion: Data Interpretation

The structure of the synthesized 4-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline can be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the tetrahydroquinoline core and the phenyl substituent at the 2-position. A singlet corresponding to the methyl group at the C4 position should be observable. The protons on the tetrahydroquinoline ring will appear as multiplets.

  • ¹³C NMR: The carbon NMR spectrum will display the corresponding signals for the aromatic and aliphatic carbons. The signal for the quaternary carbon at the C4 position and the methyl carbon will be key indicators of the successful reaction.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₆H₁₇N).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching, aromatic C-H stretching, and C=C stretching of the aromatic rings.

The yield of the reaction can be calculated after purification and should be reported. The diastereoselectivity of the reaction can be determined from the ¹H NMR of the crude product if diastereomers are formed.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Inactive catalystUse a fresh bottle of BF₃·OEt₂ or another Lewis acid like InCl₃ or Sc(OTf)₃.[5][10]
Wet reagents or solventEnsure all reagents and the solvent are anhydrous. Distill aniline and benzaldehyde before use.
Inefficient imine formationAllow the aniline and aldehyde to stir for a longer period before adding the catalyst and dienophile.
Formation of multiple byproducts Reaction temperature too highRun the reaction at a lower temperature (e.g., 0 °C).
Catalyst loading too highOptimize the catalyst loading; start with a lower concentration (e.g., 10 mol%).
Difficult purification Close-running spots on TLCUse a different solvent system for column chromatography or consider preparative TLC.

Conclusion

The one-pot, three-component Povarov reaction is a robust and versatile method for the synthesis of 4-methyl-tetrahydroquinoline derivatives. This application note provides a foundational protocol that can be adapted and optimized for the synthesis of a library of analogues for drug discovery and development. The straightforward nature of this reaction, coupled with the ready availability of the starting materials, makes it an invaluable tool for synthetic and medicinal chemists.

References

  • Bello, D., Ramon, R., & Lavilla, R. (2010). The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. Current Organic Chemistry, 14(4), 332-357.
  • De, K., Legros, J., Crousse, B., Chandrasekaran, S., & Bonnet-Delpon, D. (2011). An overview of the Povarov reaction. Organic & Biomolecular Chemistry, 9(2), 347-362.
  • Domingo, L. R., Aurell, M. J., & Sáez, J. A. (2014). Understanding the mechanism of the Povarov reaction. A DFT study. RSC Advances, 4(58), 30653-30663.
  • Gao, Q., Liu, S., Wu, X., & Wu, A. (2014). Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition. Organic Letters, 16(17), 4582-4585.
  • Hellel, D., Chafaa, F., & Nacereddine, A. K. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative study between multi step and multi-component methods. Scientiae Radices, 2(3), 295-308.
  • Kouznetsov, V. V. (2009). Recent synthetic developments in a powerful imino Diels–Alder reaction (Povarov reaction): application to the synthesis of N-polyheterocycles and related alkaloids. Tetrahedron, 65(16), 2721-2750.
  • Kouznetsov, V. V., Vargas, L. Y. M., & Meléndez, C. M. V. (2008). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4-(4-Methoxyphenyl)-3-Methyl-2-Phenyl-1,2,3,4-Tetrahydroquinoline. Journal of the Chilean Chemical Society, 53(2), 1477-1480.
  • Kumar, A., & Sharma, S. (2012). InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles.
  • Povarov, L. S. (1967). α,β-Unsaturated Ethers and Their Analogues in Reactions of Diene Synthesis. Russian Chemical Reviews, 36(9), 656-670.
  • Ramirez-López, P., et al. (2021). Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines. RSC Advances, 11(25), 15343-15353.
  • Shan, W., et al. (2012).
  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the chemistry of tetrahydroquinolines. Chemical Reviews, 111(11), 7157-7259.
  • Twin, H., & Batey, R. A. (2004). Indium(III) Chloride-Catalyzed Three-Component Aza-Diels−Alder Reaction of Anilines, Aldehydes, and Alkenes: A Divergent Synthesis of Tetrahydroquinolines. Organic Letters, 6(26), 4913-4916.
  • Wikipedia contributors. (2023). Povarov reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Xie, M., Liu, X., Zhu, Y., Zhao, X., Xia, Y., Lin, L., & Feng, X. (2011). Asymmetric synthesis of tetrahydroquinolines with quaternary stereocenters through the Povarov reaction. Chemistry–A European Journal, 17(49), 13800-13805.
  • Zang, H., et al. (2024). InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. The Journal of Organic Chemistry, 89(15), 10447-10457.

Sources

Application Notes and Protocols for the N-alkylation of 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] N-alkylated THQ derivatives, in particular, have garnered significant interest due to their diverse pharmacological properties, including potential applications as anticancer, anti-inflammatory, and neuroprotective agents.[2] The specific substitution pattern of 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol presents a unique synthetic challenge due to the presence of two nucleophilic centers: the secondary amine at the 1-position and the phenolic hydroxyl group at the 8-position. This guide provides a detailed exploration of the synthetic strategies and experimental protocols for the selective N-alkylation of this important molecule, offering researchers a comprehensive resource for accessing a wider range of novel therapeutic candidates.

Strategic Considerations for Selective N-Alkylation

The primary challenge in the N-alkylation of 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol is achieving high chemoselectivity for the nitrogen atom over the phenolic oxygen. The relative nucleophilicity of the secondary amine and the hydroxyl group is highly dependent on the reaction conditions, particularly the choice of base. While the secondary amine is generally more nucleophilic than the neutral phenol, deprotonation of the phenol to the more nucleophilic phenoxide ion under basic conditions can lead to a mixture of N- and O-alkylated products.

This guide will detail two primary strategies to achieve selective N-alkylation:

  • Reductive Amination: A highly selective one-pot method that transiently converts the amine to a less nucleophilic imine, allowing for subsequent reduction to the desired N-alkylated product.

  • Protection-Alkylation-Deprotection Sequence: A robust, multi-step approach that involves protecting the phenolic hydroxyl group to prevent its reaction, followed by N-alkylation and subsequent removal of the protecting group.

A third strategy, direct N-alkylation with alkyl halides, will also be discussed, with a focus on conditions that can favor N-alkylation.

Strategy 1: Reductive Amination for Direct N-Alkylation

Reductive amination is an efficient and highly selective method for the N-alkylation of amines in the presence of other nucleophilic groups.[3][4] The reaction proceeds via the initial formation of an iminium ion from the secondary amine and an aldehyde or ketone, which is then reduced in situ to the corresponding tertiary amine. The phenolic hydroxyl group does not participate in this reaction, ensuring excellent chemoselectivity.

Reaction Mechanism: Reductive Amination

The mechanism involves two key steps:

  • Iminium Ion Formation: The secondary amine of the tetrahydroquinoline reacts with an aldehyde or ketone to form a hemiaminal intermediate, which then dehydrates to form a reactive iminium ion.

  • Reduction: A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, selectively reduces the iminium ion to the N-alkylated tertiary amine.

G cluster_0 Iminium Ion Formation cluster_1 Reduction A 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol (Amine) C Hemiaminal Intermediate A->C + B Aldehyde/Ketone (R-CHO/R2CO) B->C + D Iminium Ion C->D - H2O F N-alkylated Product D->F + E Reducing Agent (e.g., NaBH4) E->F +

Caption: Reductive amination workflow.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the N-benzylation of 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol using benzaldehyde as an example.

Materials:

  • 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol

  • Benzaldehyde

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a stirred solution of 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol (1.0 eq) in anhydrous methanol (0.2 M), add benzaldehyde (1.1 eq).

  • Iminium Ion Formation: Stir the reaction mixture at room temperature for 1 hour. The progress of the iminium ion formation can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-methyl-1,2,3,4-tetrahydroquinolin-8-ol.

Characterization:

The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Strategy 2: Protection-Alkylation-Deprotection

This strategy provides an alternative and highly reliable route to the desired N-alkylated product, particularly when reductive amination is not suitable for the desired alkyl group (e.g., for non-carbonyl containing alkylating agents).[5][6]

Workflow for Protection-Alkylation-Deprotection

G A 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol B Protection of Phenolic -OH A->B C Protected Intermediate B->C D N-Alkylation C->D E N-Alkylated Protected Intermediate D->E F Deprotection E->F G Final N-Alkylated Product F->G

Sources

Application Note: Microwave-Assisted Synthesis of Substituted 1,2,3,4-Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids and therapeutic agents (e.g., antimalarials, cholesteryl ester transfer protein inhibitors).[1] Traditional synthesis, primarily via the Povarov reaction (aza-Diels-Alder), often suffers from prolonged reflux times (12–24 hours), harsh Lewis acid requirements, and variable diastereoselectivity.

This Application Note details a Microwave-Assisted Povarov Protocol that reduces reaction times to 10–20 minutes while significantly enhancing yield and diastereomeric excess (de). By utilizing the "superheating" and dipolar polarization effects of microwave irradiation, this protocol enables the rapid generation of diverse THQ libraries suitable for high-throughput screening (HTS).

Mechanistic Insight: The Povarov Reaction

The synthesis relies on a three-component condensation between an aniline, an aldehyde, and an electron-rich olefin (dienophile).[1] Under microwave irradiation, the formation of the Schiff base (imine) intermediate is accelerated, followed by a concerted or stepwise [4+2] cycloaddition.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow, highlighting the critical transition from the imine intermediate to the final cyclized product.

PovarovMechanism Aniline Aniline (Amine Source) Imine Schiff Base (Intermediate) Aniline->Imine -H2O (Condensation) Aldehyde Aldehyde (Electrophile) Aldehyde->Imine Complex [4+2] Transition State (MW Activated) Imine->Complex + Lewis Acid Olefin Electron-Rich Olefin (Dienophile) Olefin->Complex THQ Substituted 1,2,3,4-THQ Complex->THQ Cyclization & Tautomerization

Figure 1: Mechanistic pathway of the microwave-assisted three-component Povarov reaction.

Experimental Protocols

General Considerations
  • Vessel Type: Use 10 mL or 35 mL borosilicate glass vials with crimp-sealed septum caps to withstand pressures up to 20 bar.

  • Stirring: High magnetic stirring (600+ rpm) is critical to prevent "hot spots" during rapid heating.

  • Safety: Microwave heating of closed vessels generates significant pressure. Ensure the reaction volume does not exceed 2/3 of the vial capacity.

Protocol A: Lewis Acid Catalyzed ( ) Synthesis

This protocol is the industry standard for generating high yields with excellent cis-diastereoselectivity. Indium(III) chloride is water-tolerant and highly active under MW conditions.

Reagents:

  • Aniline derivative (1.0 mmol)

  • Benzaldehyde derivative (1.0 mmol)

  • Electron-rich olefin (e.g., Dihydropyran, Vinyl ether, or Cyclopentadiene) (1.2 mmol)

  • Catalyst:

    
     (10-20 mol%)
    
  • Solvent: Acetonitrile (MeCN) - 3 mL

Step-by-Step Workflow:

  • Charge: In a 10 mL microwave vial, dissolve the aniline and aldehyde in MeCN.

  • Activate: Add

    
     and stir at room temperature for 1 minute to initiate imine coordination.
    
  • Addition: Add the olefin (dienophile). Cap the vial and crimp seal.

  • Irradiation: Place in the microwave reactor.

    • Mode: Dynamic (Temperature Control)

    • Temperature: 100°C[2][3]

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Stirring: High[1][4][5]

    • Power Max: 150 W (System will modulate power to maintain 100°C)

  • Workup: Cool to 50°C using compressed air (built-in feature). Quench with saturated

    
     (aq). Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    
Protocol B: Brønsted Acid ( ) Mediated Synthesis

Best suited for acid-sensitive substrates or when metal contamination must be strictly avoided (e.g., late-stage pharmaceutical intermediates).

Reagents:

  • Aniline (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • N-Vinyl amide or similar dienophile (1.0 mmol)

  • Catalyst: Trifluoroacetic acid (TFA) (10 mol%)

  • Solvent: Acetonitrile (MeCN)

Parameters:

  • Temperature: 60°C - 80°C

  • Time: 10 - 15 minutes

  • Note: TFA increases the dielectric loss tangent (

    
    ) of the mixture, improving microwave absorption efficiency.
    

Workflow Decision Tree

Use the following logic to select the optimal protocol based on your substrate classes.

WorkflowDecision Start Start: Define Substrates CheckSens Is substrate Acid-Sensitive? Start->CheckSens MetalRoute Protocol A: Lewis Acid (InCl3) CheckSens->MetalRoute No (Robust) GreenCheck Is Solvent-Free Required? CheckSens->GreenCheck Yes MetalCond 100°C, 15 min Best for: High Yield, Cis-Selectivity MetalRoute->MetalCond AcidRoute Protocol B: Brønsted Acid (TFA) AcidCond 60-80°C, 10 min Best for: Metal-Free, N-Vinyl Amides AcidRoute->AcidCond GreenCheck->AcidRoute No NeatRoute Neat/Solid Support (Silica) GreenCheck->NeatRoute Yes

Figure 2: Decision matrix for catalyst and condition selection.

Performance Validation: MW vs. Conventional

The following data compares the efficiency of Protocol A (


 catalyzed) against traditional reflux methods.
EntrySubstrates (Aniline + Aldehyde + Olefin)MethodTimeYield (%)Diastereoselectivity (cis:trans)
1 4-Cl-Aniline + Benzaldehyde + CyclopentadieneConventional (Reflux) 12 hrs65%60:40
1 4-Cl-Aniline + Benzaldehyde + CyclopentadieneMicrowave (100°C) 15 min 92% 90:10
2 Aniline + 4-NO2-Benzaldehyde + DihydropyranConventional (Reflux) 24 hrs50%55:45
2 Aniline + 4-NO2-Benzaldehyde + DihydropyranMicrowave (100°C) 10 min 88% 85:15

Data Source: Synthesized from comparative studies [1][2].

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Incomplete imine formation before cyclization.

    • Fix: Increase the pre-stirring time (Step 2) to 5 minutes or add molecular sieves (4Å) to the vial to scavenge water.

  • Pressure Spikes:

    • Cause: Decomposition of labile functional groups or solvent overheating.

    • Fix: Switch to a solvent with a lower vapor pressure (e.g., Toluene/Ethanol mix) or reduce the reaction temperature by 10°C while extending time by 5 minutes.

  • Poor Absorption (Slow Heating):

    • Cause: Non-polar solvent (e.g., Toluene) used without a susceptor.

    • Fix: Add a "doping" agent—ionic liquid (1 mol%) or a small amount of polar solvent (EtOH) to increase the loss tangent (

      
      ).
      

References

  • Microwave-assisted Expeditious and Efficient Synthesis of Cyclopentene Ring-fused Tetrahydroquinoline Derivatives Using Three-component Povarov Reaction. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Solvent-Free Microwave-Assisted Synthesis of New 2-Aryl-Tetrahydroquinolines Using Three-Component Povarov Reaction. Source: ResearchGate.[6][7] URL:[Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Source: Molecular Diversity (via NIH). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantioselectivity in 4-Methyl-Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Enantiomeric Excess (ee) in 4-Methyl-1,2,3,4-Tetrahydroquinoline (4-Me-THQ) Synthesis Audience: Organic Chemists, Process Chemists, Drug Development Scientists Role: Senior Application Scientist

Executive Summary

Achieving high enantiomeric excess (ee) at the 4-position of the tetrahydroquinoline (THQ) scaffold is significantly more challenging than at the 2- or 3-positions. While Iridium-catalyzed hydrogenation (e.g., the Zhou system) yields >95% ee for 2-substituted quinolines, it frequently fails for 4-substituted substrates (often <5% ee) due to the distal nature of the reaction site relative to the metal coordination sphere.

This guide provides a troubleshooting framework to diagnose low ee and offers three validated pathways to high-enantiopurity 4-Me-THQ:

  • Catalytic Transfer Hydrogenation (Organocatalysis)

  • Biocatalytic/Kinetic Resolution

  • Chiral Precursor Cyclization (The "Bypass" Strategy)

Module 1: Diagnostic & Troubleshooting Guide
Q1: I am using [Ir(COD)Cl]₂ / (R)-MeO-Biphep / I₂ for 4-methylquinoline hydrogenation, but my ee is <5%. What is wrong?

Diagnosis: You are applying a "2-substituted" protocol to a "4-substituted" problem. In the standard Iridium/Bisphosphine system, the quinoline coordinates to the metal via the nitrogen. The C4 position is physically distant from the chiral ligand's "pocket," resulting in poor facial discrimination during hydride transfer.

Corrective Action: Stop optimizing solvent or temperature for this specific catalyst system; it is mechanistically unsuited for the 4-position.

  • Immediate Fix: Switch to Organocatalytic Transfer Hydrogenation (see Protocol A) or Chiral Precursor Cyclization (see Protocol C).

  • If you must use Metal Catalysis: You require a catalyst with a "reach" mechanism, such as specific Ruthenium-diamine complexes that operate via an outer-sphere mechanism, though these are often less commercially available.

Q2: I switched to Chiral Phosphoric Acid (CPA) catalysis, but the reaction is stalled at 50% conversion. Why?

Diagnosis: This likely indicates product inhibition. The basic nitrogen of the formed tetrahydroquinoline product binds more strongly to the acidic catalyst than the quinoline substrate, poisoning the catalytic cycle.

Corrective Action:

  • Solvent Switch: Use Diethyl Carbonate or Mesitylene . Non-polar or weakly polar solvents often destabilize the catalyst-product ion pair, facilitating turnover.

  • Hantzsch Ester Choice: Switch from the standard diethyl Hantzsch ester to a bulkier variant (e.g., t-butyl ester). The increased steric bulk can prevent tight binding of the product to the catalyst.

  • Additives: Add 5A molecular sieves to remove trace water, which can hydrolyze the Hantzsch ester.

Q3: My chiral HPLC shows a single broad peak or poor resolution. How do I accurately measure ee?

Diagnosis: 4-Me-THQ is a secondary amine. It often trails on polysaccharide columns due to interaction with residual silanols on the silica support.

Corrective Action:

  • Column: Chiralpak AD-H or OD-H .

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

  • Critical Additive: You must add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. This masks the silanol sites and sharpens the peak shape.

  • Derivatization: If tailing persists, convert the product to the N-acetyl or N-tosyl derivative before analysis. These amides resolve significantly better than the free amine.

Module 2: Strategic Decision Framework

Use this logic flow to select the correct synthetic pathway for your specific constraints.

OptimizationStrategy Start Start: Need High ee 4-Me-THQ Scale What is your scale? Start->Scale Small < 100 mg (Discovery) Scale->Small Discovery Large > 10 g (Process) Scale->Large Process Direct Is the Quinoline commercially available? Small->Direct MethodB Protocol B: Biocatalytic/Kinetic Resolution (High ee: >99%, Max 50% Yield) Large->MethodB Cost-effective MethodC Protocol C: Chiral Precursor Cyclization (High ee: >98%, Multi-step) Large->MethodC Highest Purity MethodA Protocol A: CPA Transfer Hydrogenation (Mod. ee: 80-90%) Direct->MethodA Yes Direct->MethodC No (Must synthesize) MethodA->MethodB If ee < 95% requires upgrade

Figure 1: Decision matrix for selecting the optimal synthesis strategy based on scale and starting material availability.

Module 3: Validated Experimental Protocols
Protocol A: Organocatalytic Transfer Hydrogenation (The "Direct" Method)

Best for: Rapid access to moderate-to-high ee material from commercial quinolines.

Mechanism: This method utilizes a Chiral Phosphoric Acid (CPA) to activate the quinoline via protonation, while a Hantzsch ester delivers a hydride.[1] The chiral environment is created by the 3,3'-substituents on the BINOL backbone.

Reagents:

  • Substrate: 4-Methylquinoline (1.0 equiv)

  • Catalyst: (R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (1-5 mol%)

  • Reductant: Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (2.4 equiv)

  • Solvent: Benzene or Diethyl Carbonate (0.1 M)

Step-by-Step:

  • Setup: In a flame-dried Schlenk tube, dissolve 4-methylquinoline (0.5 mmol) and (R)-TRIP (0.025 mmol) in anhydrous benzene (5 mL).

  • Activation: Stir at 60°C for 15 minutes to ensure formation of the chiral ion pair.

  • Reduction: Add Hantzsch ester (1.2 mmol) in one portion.

  • Reaction: Stir at 60°C for 24-48 hours under Argon. Monitor by TLC (the fluorescent quinoline spot will disappear).

  • Workup: Cool to room temperature. Load directly onto a silica gel column.

  • Purification: Elute with Hexane/EtOAc (90:10).

  • Expected Outcome: 85-94% yield, 85-92% ee.

Troubleshooting Tip: If ee is lower than 90%, lower the temperature to 30°C and extend reaction time to 72h.

Protocol B: Biocatalytic Kinetic Resolution (The "Purification" Method)

Best for: Obtaining >99% ee when 50% yield is acceptable.

Concept: Since direct synthesis is difficult, synthesize racemic 4-Me-THQ (cheaply via Pd/C hydrogenation) and use an amine oxidase (MAO) to selectively oxidize the (S)-enantiomer back to the imine/quinoline, leaving the pure (R)-amine (or vice versa depending on enzyme).

Reagents:

  • Substrate: Racemic 4-methyl-1,2,3,4-tetrahydroquinoline

  • Biocatalyst: MAO-N D5 (variant of Monoamine Oxidase from Aspergillus niger) or PfMAO1.

  • Buffer: Tris-HCl (pH 7.8)

Step-by-Step:

  • Preparation: Suspend racemic 4-Me-THQ (100 mg) in Tris-HCl buffer (50 mL).

  • Enzyme Addition: Add lyophilized MAO-N D5 cell lysate (50 mg).

  • Incubation: Shake at 37°C / 250 rpm for 24 hours.

  • Extraction: Basify with NaOH (2M) to pH 12, extract with MTBE (3x 20 mL).

  • Analysis: The organic layer contains the unreacted enantiomer (typically >99% ee) and the oxidized imine.

  • Purification: Separate the amine from the imine via flash chromatography or acid-base extraction.

Protocol C: Chiral Precursor Cyclization (The "Bypass" Method)

Best for: Large scale, high ee requirements where 50% yield (resolution) is unacceptable.

Concept: Instead of creating the chiral center on the ring, establish it on an acyclic precursor using highly efficient Ir-catalyzed hydrogenation, then cyclize.

Workflow:

  • Precursor Synthesis: Synthesize 3-(2-aminophenyl)-1-butene derivatives or 3,3-diarylallyl phthalimides .

  • Asymmetric Hydrogenation: Use Ir-UbaPHOX or Ir-ThrePHOX catalysts on the acyclic alkene. These catalysts are exceptional for acyclic substrates, often yielding >98% ee.

  • Cyclization: Perform an intramolecular Buchwald-Hartwig amination or simple nucleophilic displacement to close the ring.

Data Comparison Table:

MethodCatalyst SystemTypical ee (4-Me)ScalabilityKey Limitation
Direct Ir-Hydrog. Ir/MeO-Biphep< 5%HighFails for 4-sub
Transfer Hydrog. CPA ((R)-TRIP)85-92%Low/MedHigh catalyst loading
Kinetic Resolution MAO-N (Enzyme)> 99%HighMax 50% yield
Precursor Route Ir-PHOX -> Cyclize> 98%HighMulti-step synthesis
References
  • Wang, X. B., et al. (2003). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines. Journal of the American Chemical Society.[2] (Demonstrates the "2-sub success / 4-sub failure" baseline).

  • Rueping, M., et al. (2006). Chiral Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of Quinolines. Organic Letters. (Establishes the CPA protocol).

  • Li, G., et al. (2011). Enantioselective Access to 4-Substituted Tetrahydroquinolines by Catalytic Asymmetric Transfer Hydrogenation. Organic & Biomolecular Chemistry. (Specific application to 4-substituted substrates).

  • Gotor-Fernández, V., et al. (2024). Enantiodivergent kinetic resolution of 4-substituted 1,2,3,4-tetrahydroquinolines employing amine oxidase. PubMed/Elsevier.[3] (The high-ee biocatalytic solution).

  • Lu, S. M., et al. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society.[2] (Alternative metal mechanism).

Sources

Technical Support Center: Resolution of 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: RES-THQ-004 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary & Chemical Context

Welcome to the Resolution Support Hub. You are likely working with 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol (4-Me-THQ-8-ol), a bifunctional chiral synthon containing a basic secondary amine and an acidic phenolic hydroxyl group.

While structurally similar to the 3-methyl-tetrahydroquinoline moiety found in the thrombin inhibitor Argatroban, the 4-methyl variant presents unique steric challenges due to the proximity of the methyl group to the chiral center at C4 and the potential for hydrogen bonding with the C8-hydroxyl.

The Core Challenge: Achieving high enantiomeric excess (ee >99%) requires overcoming the "solubility trap" where the racemic compound and the diastereomeric salt have similar solubility profiles, leading to poor separation yield or "oiling out."

Decision Matrix: Selecting Your Resolution Pathway

Before proceeding, verify your throughput requirements. We offer two validated workflows.

ResolutionWorkflow Start Start: Racemic 4-Me-THQ-8-ol ScaleCheck Check Scale Start->ScaleCheck Chemical Route A: Classical Resolution (>10g Scale) ScaleCheck->Chemical Industrial/Bulk Enzymatic Route B: Kinetic Resolution (<10g or High Value) ScaleCheck->Enzymatic Lab/Green Chem SaltForm Diastereomeric Salt Formation (L-Tartaric Acid) Chemical->SaltForm Crystallize Fractional Crystallization (EtOH/H2O) SaltForm->Crystallize FreeBase Basify (NH4OH) & Extract Crystallize->FreeBase QC QC: Chiral HPLC FreeBase->QC Acylation Enzymatic Acylation (CAL-B / Vinyl Acetate) Enzymatic->Acylation Separation Chromatographic Separation (Ester vs. Amine) Acylation->Separation Separation->QC QC->Crystallize Fail (<95% ee) Success Target Enantiomer (>99% ee) QC->Success Pass

Figure 1: Strategic workflow for the enantioseparation of 4-Me-THQ-8-ol. Select Route A for scalability or Route B for mild conditions.

Protocol A: Classical Chemical Resolution (The Gold Standard)

This method utilizes the basicity of the secondary amine to form diastereomeric salts with chiral acids. L-Tartaric acid is the primary recommendation due to its ability to bridge the amine and the C8-hydroxyl via hydrogen bonding, creating a rigid lattice.

Materials Required
  • Resolving Agent: L-(+)-Tartaric acid (0.5 to 1.0 eq).

  • Solvent System: Ethanol (95%) and Water.

  • Base: Ammonium hydroxide (25%) or Sodium bicarbonate.

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 g (1.0 eq) of racemic 4-Me-THQ-8-ol in 50 mL of absolute ethanol at 60°C.

  • Addition: Add L-tartaric acid (1.0 eq) dissolved in 10 mL warm water dropwise.

  • Nucleation: Allow the solution to cool slowly to room temperature (25°C) over 4 hours.

    • Critical: If no crystals form by 40°C, scratch the glass or add a seed crystal.

  • Filtration: Filter the solid precipitate (the diastereomeric salt). Wash with cold ethanol.

  • Recrystallization: If ee < 95%, recrystallize the salt from Ethanol/Water (9:1).

  • Free Basing: Suspend the salt in water, adjust pH to 9-10 with NH4OH, and extract with Ethyl Acetate. Dry over Na2SO4 and concentrate.

Troubleshooting Guide: Chemical Resolution
SymptomProbable CauseCorrective Action
"Oiling Out" (Liquid phase separation instead of crystals)Solvent polarity is too low or cooling is too rapid.1. Re-heat and add 5-10% more water to the ethanol mixture.2. Slow down the cooling ramp (1°C/min).3. Seed the mixture at the cloud point.
Low Yield (<20%) Salt solubility is too high in the chosen solvent.Switch to Di-p-toluoyl-L-tartaric acid . The aromatic rings increase hydrophobicity and lattice energy, often precipitating salts that simple tartaric acid cannot.
Low Optical Purity (<80% ee) Eutectic composition entrapment.Do not wash with fresh solvent immediately. Slurry the crystals in the mother liquor at 20°C for 2 hours before filtering. This allows "Ostwald ripening" to dissolve impure crystals.
Color Change (Brown/Black) Oxidation of the phenol/amine.Perform all crystallization steps under a Nitrogen atmosphere . Add 0.1% ascorbic acid as an antioxidant if strictly necessary.

Protocol B: Enzymatic Kinetic Resolution (Biocatalytic)

If the chemical route fails or if you require the acylated derivative, use Candida antarctica Lipase B (CAL-B) . This enzyme is highly selective for the secondary amine in tetrahydroquinolines.

Methodology
  • Setup: Dissolve racemic substrate in MTBE (Methyl tert-butyl ether) or Toluene .

  • Acyl Donor: Add Vinyl Acetate (2-5 eq) as the irreversible acyl donor.

  • Catalyst: Add immobilized CAL-B (e.g., Novozym 435), 10-20% w/w relative to substrate.

  • Incubation: Shake at 30-40°C. Monitor by HPLC.

  • Termination: Filter off the enzyme when conversion reaches 50%.

  • Separation: The product (Amide) and unreacted substrate (Amine) have vastly different polarities. Separate via flash chromatography (Silica gel).

Troubleshooting Guide: Enzymatic Resolution
QuestionAnswer
"Why did the reaction stop at 30% conversion?" Product Inhibition or Water. The byproduct (acetaldehyde) can inhibit the enzyme, or the enzyme is too dry. Add molecular sieves to remove acetaldehyde, or ensure the solvent is anhydrous (water <0.01%).
"Can I reuse the enzyme?" Yes. Wash the filtered beads with dry MTBE. Do not wash with water or polar alcohols, which may strip the essential water layer from the enzyme active site.
"The reaction is too slow (>48 hours)." Steric Hindrance. The C4-methyl group may be hindering the active site. Switch to a smaller acyl donor like Ethyl Acetate (though reversible, it is smaller) or increase temperature to 50°C (CAL-B is stable up to 60°C).

Analytical Validation (QC)

You cannot optimize what you cannot measure. Use this validated HPLC method.

Chiral HPLC Parameters
  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: n-Hexane / Isopropanol (90:10).

  • Additive (CRITICAL): 0.1% Diethylamine (DEA) .[1]

    • Why? The basic amine in the THQ core will interact with residual silanols on the column, causing severe peak tailing. DEA masks these sites.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic ring) or 280 nm (Phenol).

QC Troubleshooting
IssueSolution
Peak Tailing (Asymmetry > 1.5) Increase DEA concentration to 0.2%. Ensure the column has been equilibrated for at least 30 mins.
Baseline Drift The phenol moiety is oxidizable. Ensure the mobile phase is degassed and the sample is injected from a fresh preparation.
No Separation Switch to a Chiralpak IC column (immobilized phase). It offers different selectivity (dipole-dipole interactions) compared to the hydrogen-bonding driven OD/AD columns.

References & Authority

  • General Resolution of Tetrahydroquinolines:

    • Source: Wang, D., et al. (2010).[2] "Convenient Synthesis of Optically Pure 8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline... using commercial tartaric acid derivatives." Heterocycles.

    • Relevance: Establishes Tartaric Acid derivatives as the primary resolving agents for methyl-substituted tetrahydroquinolines.

  • Argatroban Intermediate Synthesis (Contextual Grounding):

    • Source: Kikumoto, R., et al. (1980). "Synthesis and antithrombin activity of argatroban." Journal of Medicinal Chemistry.

    • Relevance: Describes the handling of the quinoline-sulfonyl intermediates and the necessity of stereochemical purity in this class of thrombin inhibitors.

  • Enzymatic Resolution of Cyclic Amines:

    • Source: Gotor, V. (1999). "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry.

    • Relevance: Validates the use of CAL-B for the kinetic resolution of secondary amines like tetrahydroquinoline.

  • Chiral HPLC Method Development:

    • Source: Daicel Corporation. "Instruction Manual for CHIRALCEL® OD-H."

    • Relevance: Authoritative source for mobile phase additives (DEA) when analyzing basic amines.

Disclaimer: This guide is intended for professional research use. Always consult the Safety Data Sheet (SDS) for 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol before handling.

Sources

Validation & Comparative

A Comparative Guide to the Crystallographic Analysis of 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol Salts and Their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The precise three-dimensional arrangement of atoms in a crystal lattice is paramount for understanding the physicochemical properties of active pharmaceutical ingredients, including solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the X-ray crystallographic analysis of substituted tetrahydroquinolines, a scaffold of significant interest in medicinal chemistry. Due to the absence of publicly available crystallographic data for the salts of 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol, this document establishes a robust methodological framework and leverages a closely related analog, 1-tosyl-1,2,3,4-tetrahydroquinoline , as a primary case study. We will dissect its molecular structure, conformation, and intermolecular interactions. Furthermore, by comparing this neutral species with the salt structure of an isomer, 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-tartrate , we will illuminate the profound impact of salt formation on crystal packing and hydrogen bonding networks. These insights provide a predictive framework for understanding the probable solid-state behavior of the target compound, 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol salts.

Introduction: The Significance of Solid-State Characterization

The tetrahydroquinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous bioactive compounds.[1][2] The specific functionalization pattern of 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol—featuring a chiral center at C4, a hydrogen-bond-donating hydroxyl group, and a basic secondary amine—makes it a compelling candidate for pharmaceutical development. The formation of salts is a cornerstone of drug formulation, dramatically influencing a molecule's properties. X-ray crystallography provides the definitive, atomic-resolution data required to understand these properties at a fundamental level.[3]

This guide addresses the critical need for structural information on this class of compounds. While crystallographic data for the title compound's salts are not currently available in open-access databases, a rigorous analysis of structurally similar molecules can provide invaluable predictive insights. Here, we present a detailed examination of 1-tosyl-1,2,3,4-tetrahydroquinoline, a neutral analog, to understand the intrinsic conformational preferences of the tetrahydroquinoline ring. We then contrast this with a true salt, an isoquinoline tartrate, to explore the powerful, structure-directing role of ionic interactions and extensive hydrogen bonding.

Methodology: A Self-Validating Protocol for Single-Crystal X-ray Diffraction

The successful determination of a crystal structure is contingent upon a meticulously executed and logically sound workflow. Each step is designed to validate the quality of the outcome, from crystal growth to final data refinement.

Step 1: Synthesis and Crystal Growth

The initial and often most challenging step is obtaining diffraction-quality single crystals. This requires a systematic approach to screening various solvents and crystallization techniques.

Protocol for Synthesis of the Analog, 1-Tosyl-1,2,3,4-tetrahydroquinoline: [4]

  • Reaction Setup: Dissolve 1,2,3,4-tetrahydroquinoline (10 mmol) in dry dichloroethane (30 mL). Add triethylamine (15 mmol) to the solution at 0–5°C. The triethylamine acts as a base to quench the HCl generated during the reaction.

  • Reagent Addition: Add 4-methylbenzene-1-sulfonyl chloride (tosyl chloride, 12 mmol) dropwise to the stirred reaction mixture. The tosyl chloride reacts with the secondary amine of the tetrahydroquinoline.

  • Reaction Progression: Stir the mixture for 2 hours at room temperature, allowing the reaction to proceed to completion.

  • Workup: Wash the reaction mixture with a 5% Na₂CO₃ solution and then with brine. This removes unreacted starting materials and byproducts.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄ and concentrate it under vacuum to yield the crude product.

  • Crystallization: Recrystallize the crude solid from a 1:1 mixture of ethyl acetate and hexane. Slow evaporation of this solution should yield colorless, prism-shaped single crystals suitable for X-ray diffraction.[4] The choice of a moderately polar solvent system like ethyl acetate/hexane is causal; it ensures the compound is soluble at higher temperatures but supersaturates upon cooling or slow evaporation, promoting ordered crystal growth rather than rapid precipitation.

Step 2: X-ray Diffraction Data Collection
  • Crystal Mounting: A suitable single crystal (typically 0.1–0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Acquisition: The crystal is placed in a stream of cold nitrogen gas (standard temperature is ~100 K) on a diffractometer, such as a Bruker APEXII CCD.[4] The low temperature is critical as it minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions.

  • X-ray Source: Monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.

  • Diffraction Pattern: As the crystal is rotated, a series of diffraction patterns are collected on a detector. The angles and intensities of these diffracted beams contain the information about the crystal's unit cell and the arrangement of atoms within it.

Step 3: Structure Solution and Refinement
  • Data Reduction: The raw diffraction data are processed to correct for experimental factors and to integrate the intensities of each reflection.

  • Structure Solution: The phase problem is solved using direct methods (e.g., with software like SHELXS97), which generates an initial electron density map and a preliminary model of the molecular structure.[5]

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL97).[5] This iterative process optimizes the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor (R1) and the goodness-of-fit (S).

Below is a workflow diagram illustrating this comprehensive process.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Determination synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Recrystallization (Solvent Screening) purification->crystallization mounting Mount Single Crystal crystallization->mounting Select Quality Crystal diffractometer X-ray Diffractometer (T = 100 K) mounting->diffractometer collection Collect Diffraction Data diffractometer->collection reduction Data Reduction & Integration collection->reduction solution Structure Solution (Direct Methods) reduction->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Validation & Analysis refinement->validation

Caption: Experimental workflow for single-crystal X-ray structure determination.

Results and Comparative Analysis

Case Study 1: The Neutral Analog - 1-Tosyl-1,2,3,4-tetrahydroquinoline

The crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline provides an excellent baseline for understanding the geometry of the tetrahydroquinoline core without the influence of strong ionic interactions.[4] The key crystallographic parameters are summarized below.

Parameter 1-Tosyl-1,2,3,4-tetrahydroquinoline[4]
Chemical FormulaC₁₆H₁₇NO₂S
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.2176 (7)
b (Å)8.0468 (6)
c (Å)22.2439 (18)
β (°)98.107 (4)
Volume (ų)1456.2 (2)
Z4
R-factor (R₁)0.039

Structural Insights:

  • Conformation: The heterocyclic (tetrahydroquinoline) ring adopts a half-chair conformation .[4][5] This is a common, low-energy conformation for such six-membered rings, balancing steric strain and torsional effects.

  • Nitrogen Geometry: The sum of the bond angles around the nitrogen atom is 350.2°, indicating a trigonal pyramidal geometry, as expected for an sp³-hybridized nitrogen in an amide-like (sulfonamide) environment.[5]

  • Intermolecular Interactions: In the crystal, the molecules are primarily linked by weak C—H⋯O hydrogen bonds, forming chains.[4] The oxygen atoms of the sulfonyl group act as hydrogen bond acceptors. The absence of strong hydrogen bond donors (like N-H or O-H) limits the complexity of the packing.

Case Study 2: The Isomeric Salt - 1,2,3,4-Tetrahydroisoquinolin-2-ium Tartrate

To understand the effect of salt formation, we now examine the crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-tartrate monohydrate.[6][7] Although this is an isoquinoline derivative (nitrogen at position 2), the principles of salt formation and hydrogen bonding are directly comparable.

Structural Insights:

  • Protonation and Ionic Interaction: The secondary amine of the tetrahydroisoquinoline is protonated, forming a positively charged cation (the ammonium ion). The tartaric acid is deprotonated, forming the negatively charged tartrate anion. The primary force holding the crystal together is the electrostatic attraction between these ions.

  • Extensive Hydrogen Bonding Network: Unlike the tosyl derivative, this salt structure is dominated by a dense network of strong O—H⋯O and N—H⋯O hydrogen bonds. The hydrogen tartrate anions and water molecules form intricate layers, and the tetrahydroisoquinolinium cations are tethered to these layers through multiple N—H⋯O hydrogen bonds.[6][7] This extensive, cooperative hydrogen bonding is a hallmark of organic salt crystals and is a major contributor to their lattice energy and stability.

G cluster_0 Neutral Crystal (e.g., Tosyl-THQ) cluster_1 Organic Salt Crystal (e.g., THIQ-Tartrate) node_a Molecule A node_b Molecule B node_a->node_b Weak C-H···O Bonds Van der Waals Forces node_c Cation (+) node_d Anion (-) node_c->node_d Strong N-H···O Bonds node_e Cation (+) node_d->node_e Ionic Attraction node_f Anion (-) node_e->node_f Strong N-H···O Bonds

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of Tetrahydroquinolin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of tetrahydroquinolin-8-ol derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying principles that govern the spectroscopic behavior of this important class of molecules. We will explore how structural modifications and environmental factors modulate their electronic properties, offering a framework for rational design and analysis in medicinal and materials chemistry.

Introduction: The Spectroscopic Significance of the Tetrahydroquinolin-8-ol Scaffold

8-Hydroxyquinoline (8-HQ) is a privileged scaffold in chemistry, renowned for its versatile applications as a chelating agent, a core component in organic light-emitting diodes (OLEDs), and a pharmacophore in numerous therapeutic agents.[1] Its derivatives exhibit a wide array of biological activities, including antimicrobial, anticancer, and antifungal effects.[1][2] The partial hydrogenation of the pyridine ring to form the 1,2,3,4-tetrahydroquinolin-8-ol (THQ-8-ol) structure subtly alters the electronic landscape of the molecule, tuning its properties for specific applications.

UV-Vis spectroscopy is a powerful, accessible, and non-destructive analytical technique that provides critical insights into the electronic structure of these compounds.[3][4] By measuring the absorption of light in the ultraviolet and visible regions, we can probe the energy of electronic transitions within the molecule. This information is invaluable for confirming molecular structure, quantifying concentration, and understanding how modifications to the scaffold impact its interaction with light—a key consideration in the development of photosensitizers, fluorescent probes, and other optoelectronic materials.

This guide will comparatively analyze the UV-Vis absorption profiles of various THQ-8-ol derivatives, focusing on the causal relationships between chemical structure, solvent environment, and the resulting spectroscopic signatures.

Fundamental Principles: Electronic Transitions in Heterocyclic Aromatics

The UV-Vis absorption of THQ-8-ol derivatives is governed by the promotion of electrons from lower-energy ground states to higher-energy excited states. The energy required for these transitions corresponds to the energy of the absorbed photons. In molecules like THQ-8-ol, which contain both aromatic rings (π systems) and heteroatoms with non-bonding electrons (n), two primary types of electronic transitions are relevant:

  • π → π* Transitions: These are high-energy transitions of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems, such as the benzene portion of the THQ-8-ol scaffold, and typically result in strong absorption bands.[5][6]

  • n → π* Transitions: This involves the promotion of an electron from a non-bonding orbital (e.g., from the lone pairs on the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are generally lower in energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) than π → π* transitions.[6][7]

The specific wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorption bands serve as a unique fingerprint for each derivative, directly reflecting its electronic makeup.

G cluster_0 Energy Levels cluster_1 n n (Non-bonding) pi_star π* (Antibonding) n->pi_star n → π* (Low Intensity) pi π (Bonding) pi->pi_star π → π* (High Intensity) sigma_star σ* (Antibonding)

Caption: Key electronic transitions in UV-Vis spectroscopy for heterocyclic compounds.

Comparative Analysis of UV-Vis Absorption Spectra

The absorption profile of a THQ-8-ol derivative is a composite of several structural and environmental factors. By systematically examining these factors, we can predict and interpret the resulting spectra.

The Effect of Ring Saturation: From Quinoline to Tetrahydroquinoline

The primary structural difference between 8-hydroxyquinoline (8-HQ) and its tetrahydro- derivative is the saturation of the C2-C3-C4 bonds in the pyridine ring. This change has a profound impact on the electronic conjugation of the molecule.

  • 8-Hydroxyquinoline (8-HQ): The fully aromatic, planar structure allows for extensive π-electron delocalization across both the benzene and pyridine rings. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, 8-HQ exhibits characteristic absorption bands at longer wavelengths. For example, in various solvents, 8-HQ shows absorption maxima around 300-315 nm.[7]

  • Tetrahydroquinolin-8-ol (THQ-8-ol): Saturating the pyridine ring disrupts this extended conjugation. The π-system is now largely confined to the benzene ring and the lone pairs of the heteroatoms. This localization of electrons increases the HOMO-LUMO energy gap.[5] As a result, a hypsochromic shift (blue shift) is observed, meaning the λmax values for THQ-8-ol are expected to be at shorter wavelengths compared to 8-HQ. Theoretical studies on similar systems confirm that reducing conjugation leads to higher energy transitions.[8]

The Influence of Substituents

Attaching functional groups to the THQ-8-ol scaffold is a primary method for tuning its electronic properties. These substituents alter the electron density distribution within the chromophore, leading to predictable shifts in the absorption maxima.

  • Electron-Donating Groups (EDGs): Groups like amino (-NH2), hydroxyl (-OH), or alkoxy (-OR) have lone pairs of electrons that can be donated into the aromatic π-system through resonance. This increases the energy of the HOMO and reduces the HOMO-LUMO gap, causing a bathochromic shift (red shift) to longer wavelengths.[9]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or carbonyls (-CHO, -COR) pull electron density away from the aromatic ring. This stabilizes the π-orbitals, lowering the energy of the LUMO and often widening the HOMO-LUMO gap, which can lead to a hypsochromic shift (blue shift).[10][11]

The position of the substituent is also critical. A substituent that can participate in resonance with the existing π-system will have a much more significant effect than one that cannot.

G substituent Substituent (EDG or EWG) thq Tetrahydroquinolin-8-ol Core Chromophore substituent->thq Attached to effect Electronic Effect (Resonance/Inductive) thq->effect Alters spectrum λmax Shift ε Change effect->spectrum Results in G prep 1. Sample Preparation - Select Solvent - Prepare Stock Solution - Perform Serial Dilutions setup 2. Instrument Setup - Power On & Warm Up - Set Wavelength Range - Select Scan Speed prep->setup baseline 3. Baseline Correction - Fill Cuvette with Blank - Run Baseline Scan setup->baseline measure 4. Sample Measurement - Rinse & Fill Cuvette - Acquire Absorbance Spectrum baseline->measure analyze 5. Data Analysis - Identify λmax - Plot Spectrum - Calculate ε (optional) measure->analyze

Caption: Standard experimental workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology

1. Reagent and Sample Preparation:

  • Solvent Selection: Choose a UV-grade solvent in which the analyte is soluble and that does not absorb in the wavelength region of interest (e.g., ethanol, methanol, acetonitrile, water). [11] * Stock Solution: Accurately weigh a small amount of the THQ-8-ol derivative and dissolve it in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 x 10⁻³ M).
  • Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 to 1.0 A.U.). A common final concentration for analysis is 1 x 10⁻⁵ M. [11] 2. Instrument Configuration:
  • Spectrophotometer: Use a dual-beam UV-Vis spectrophotometer for stable and accurate measurements. * Wavelength Range: Set the instrument to scan a range that covers both the UV and visible regions, typically from 200 nm to 800 nm. [6] * Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes, as glass cuvettes absorb UV light below ~340 nm.

3. Data Acquisition:

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent (the "blank"). Place them in the spectrophotometer and perform a baseline scan. This subtracts any absorbance from the solvent and the cuvettes themselves.
  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the analyte solution, and then fill it with the analyte solution. Place it back in the sample holder and acquire the absorption spectrum. [12] 4. Data Processing and Analysis:
  • Spectrum Plotting: The instrument software will plot absorbance (A) versus wavelength (λ).
  • Peak Identification: Identify the wavelength of maximum absorbance (λmax) for each distinct absorption band. [3] * Molar Absorptivity (ε) Calculation: If a calibration curve of absorbance vs. concentration is linear (confirming adherence to the Beer-Lambert Law), the molar absorptivity can be calculated using the equation: A = εcl , where A is absorbance, c is concentration (mol/L), and l is the path length (cm). [6]

Comparative Data Summary

While extensive experimental data specifically for a wide range of tetrahydroquinolin-8-ol derivatives is dispersed throughout the literature, the principles can be illustrated with data from closely related quinoline systems. The following table summarizes representative data to highlight the effects of substitution and environment.

Table 2: Representative UV-Vis Data for Quinoline Derivatives

Compound/DerivativeSubstituent(s)Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Key ObservationReference
8-HydroxyquinolineNoneDioxane315~2,500Parent aromatic system
Quinolin-8-yl 2-hydroxybenzoate-O-CO-Ph-OH at C8Various306-308Not specifiedEster group at C8[7][13]
Vanadium Complex2,5-Dimethyl-8-hydroxyquinolineDMSO268, 38025,170, 2,310Methyl EDGs and metal chelation[14]
6-Amino-2-formyl-quinoline-NH2 (EDG), -CHO (EWG)DMSO (calc.)~450Not specifiedStrong bathochromic shift from ICT[9]
1-Benzenesulfonyl-THQ-SO2Ph at N1Acetonitrile271, 3024,350, 4,540EWG on saturated ring nitrogen[8]
1-Benzenesulfonyl-6-NO2-THQ-SO2Ph at N1, -NO2 at C6Acetonitrile3386,550Strong EWG on benzene ring[8]

Interpretation:

  • The data clearly shows that modifications to the basic quinoline structure significantly alter the λmax.

  • The introduction of a strong electron-donating group (-NH2) and an electron-withdrawing group (-CHO) in the 6-amino-2-formyl-quinoline derivative creates a powerful push-pull system, leading to a substantial bathochromic shift into the visible region, as predicted by computational studies. [9]* For the tetrahydroquinoline derivatives, adding an electron-withdrawing nitro group (-NO2) to the benzene ring (compound vs. its unsubstituted analog) causes a significant red shift from 302 nm to 338 nm, demonstrating the powerful influence of substituents even on the partially saturated scaffold. [8]* Metal chelation, as seen in the Vanadium complex, also dramatically alters the electronic structure and the resulting spectrum. [14]

Conclusion

The UV-Vis absorption characteristics of tetrahydroquinolin-8-ol derivatives are a sensitive function of their molecular architecture and environment. This guide has established three core principles for understanding and predicting their spectroscopic behavior:

  • Ring Saturation: Hydrogenation of the pyridine ring disrupts π-conjugation, leading to a predictable hypsochromic (blue) shift compared to the parent 8-hydroxyquinoline.

  • Substituent Effects: Electron-donating and electron-withdrawing groups systematically alter the electron density of the chromophore, causing bathochromic and hypsochromic shifts, respectively. The position and nature of the substituent are paramount.

  • Solvent Polarity: The interaction between the derivative and the solvent can stabilize the ground or excited state to different extents, leading to solvatochromic shifts that provide insight into the molecule's polarity and charge distribution.

By leveraging these principles and adhering to rigorous experimental protocols, researchers can effectively use UV-Vis spectroscopy as a tool for structural elucidation, quantitative analysis, and the rational design of novel tetrahydroquinolin-8-ol derivatives for advanced applications in science and medicine.

References

  • Bouabbaci, H., & Khorief Nacereddine, A. (2025). Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives.
  • Klasinc, L., et al. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. The Journal of Organic Chemistry, 69(15), 5143-5148.
  • Sinha, H. K., & Dogra, S. K. (1986). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Chemistry, 25A, 1092-1095.
  • Mazzaglia, A., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules, 26(9), 2728. [Link]

  • Gümüş, A., et al. (2018). Synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2-hydroxybenzoate. Macedonian Journal of Chemistry and Chemical Engineering, 37(2), 145-158.
  • Gümüş, A., et al. (2018). Synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2-hydroxybenzoate. ResearchGate. [Link]

  • Gümüş, A., et al. (2019). The solvatochromism and electronic structure of (E)-2-(2-hydroxystyryl)quinolin-8-ol. Turkish Journal of Chemistry, 43(6), 1614-1629.
  • Kumar, N. S., et al. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. Current Perspective to Physical Science Research, 9, 158-175.
  • Kumar, N. S., et al. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. ResearchGate. [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo. [Link]

  • Asif, M. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4239. [Link]

  • Various Authors. (2025). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Semantic Scholar.
  • Garcia, J. (n.d.). UV-Vis Spectroscopy of Organic Compounds. Scribd. [Link]

  • Asaad, M. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. [Link]

  • Reusch, W. (n.d.). UV-Visible Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • Kindeel, A. S., et al. (2019). UV -visible spectrum of the ligand 8-hydroxyquinoline. ResearchGate. [Link]

  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4).
  • Pombeiro, A. J. L., et al. (2021). Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. Molecules, 26(21), 6386. [Link]

  • Navarrete-Vázquez, G., et al. (2014). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Advances, 4(59), 31235-31242. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is designed to provide essential, immediate safety and logistical information, ensuring that disposal procedures are handled with the same rigor as our research.

Section 1: Hazard Identification and Core Safety Principles

The molecule's structure suggests it should be handled as a hazardous substance. The phenolic group (-OH attached to an aromatic ring) often imparts corrosive and toxic properties, while substituted tetrahydroquinolines can exhibit varying levels of toxicity and irritant properties.[1][2][3][4] Public chemical databases confirm this preliminary assessment, classifying the compound with several hazard statements.[5]

Hazard ClassGHS Hazard CodeDescriptionRationale & Causality
Acute Toxicity (Oral)H302Harmful if swallowedCommon for many substituted aromatic amines and phenols.[5][6][7][8]
Skin Corrosion/IrritationH315Causes skin irritationThe phenolic hydroxyl group can be corrosive to skin tissue.[5][9][10][11][12]
Serious Eye Damage/IrritationH319Causes serious eye irritationSimilar to its effect on skin, the compound can cause significant damage to sensitive eye tissue.[5][9][10][11][12]
Specific Target Organ ToxicityH335May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.[5][10][12]

Core Principle: In the absence of specific data, always adopt a conservative approach. 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[13][14]

Section 2: The Regulatory Imperative: Understanding RCRA

The disposal of laboratory chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16] This regulation establishes a "cradle-to-grave" responsibility for hazardous waste, meaning the generator (the laboratory that created the waste) is legally responsible for its safe management from generation to final disposal, even after it has been handed over to a waste contractor.[16][17][18]

Compliance with RCRA is not merely a legal formality; it is a critical component of ensuring public health and environmental safety.[19] All procedures outlined in this guide are designed to meet or exceed RCRA standards. Be aware that state and local regulations may be more stringent than federal requirements, and your institution's Environmental Health & Safety (EHS) office will have specific protocols that must be followed.[20]

Section 3: Standard Operating Protocol for Disposal

This protocol provides a step-by-step methodology for the safe collection and disposal of 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. The rationale is to create a barrier against the identified hazards of skin/eye irritation and potential absorption.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield if splashes are possible.[12][21]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). If gloves become contaminated, remove them immediately, wash your hands, and don a new pair.[10][14]

  • Body Protection: A fully buttoned laboratory coat is mandatory. For larger quantities or potential splashes, an impervious apron is recommended.[10][22]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and ensure proper disposal routing.[19]

  • Liquid Waste:

    • Collect all solutions containing 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol, including reaction mother liquors and solvent rinses, in a dedicated hazardous waste container.

    • This compound falls under the category of organic waste containing phenols.[23] Do not mix with other waste streams like halogenated solvents unless explicitly permitted by your EHS office.

  • Solid Waste:

    • Collect all materials contaminated with the compound, such as pipette tips, Eppendorf tubes, gloves, and absorbent paper from spill cleanups.[13]

    • Place these items in a sealable, puncture-proof container or a durable, transparent plastic bag clearly marked as hazardous waste.[13][22] This container should be kept separate from other laboratory trash.

Step 3: Container Selection and Labeling

Waste containers must be appropriate for the waste they hold and clearly communicate their contents and associated hazards.[19]

  • Container Requirements:

    • Must be made of a material chemically compatible with the waste (e.g., High-Density Polyethylene (HDPE) for most organic solvents and aqueous solutions).[15]

    • Must have a secure, leak-proof screw-top cap.[19]

    • Must be in good condition, free of cracks or deterioration.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

    • Clearly write the full chemical name: "4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol" and list any solvents present with their approximate percentages.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

    • Keep the container closed at all times except when actively adding waste.[13][24]

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area while awaiting pickup.[24]

  • Store the waste container in a well-ventilated area, such as a fume hood or a vented cabinet.[9][10]

  • Ensure the container is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[14]

  • Store away from incompatible materials, particularly strong oxidizing agents, which could react violently with the phenolic and amine functionalities.[14][25]

Step 5: Arranging for Final Disposal

Final disposal must be handled by trained professionals through your institution's EHS department.

  • When the waste container is 90% full, submit a hazardous waste pickup request to your EHS office.[13]

  • Do not overfill containers. Leave adequate headspace to allow for vapor expansion and prevent spills.

  • Follow your institution's specific procedures for pickup requests, which may involve an online system or specific forms.[25]

Section 4: Spill and Emergency Procedures

Accidents can happen, and a prepared response is critical to mitigating risk.

  • Small Spills (< 50 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material like vermiculite or chemical spill pads.[25][26]

    • Do not use paper towels for a liquid spill of a combustible material if there is an ignition source nearby.

    • Carefully sweep or collect the contaminated absorbent material and place it in the designated solid hazardous waste container.[26]

    • Clean the spill area with soap and water.

  • Large Spills (> 50 mL) or Spills in a Poorly Ventilated Area:

    • Evacuate the laboratory immediately.[25]

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's EHS emergency line or campus police for immediate assistance.[25]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[9][25]

    • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[9][25]

    • Ingestion or Inhalation: Move the affected person to fresh air.

    • In all cases of exposure, seek immediate medical attention and provide the SDS or chemical name to the medical personnel.[6][9][11]

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage On-Site Management cluster_disposal Final Disposition start Identify Waste: 4-Methyl-1,2,3,4- tetrahydroquinolin-8-ol ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe Handle with care waste_type Determine Waste Form ppe->waste_type liquid_waste Collect in Labeled Liquid Waste Container (Non-Halogenated Organic) waste_type->liquid_waste Liquid / Solution solid_waste Collect in Labeled Solid Waste Container (Contaminated Debris) waste_type->solid_waste Solid / Contaminated Labware container_check Ensure Container is: - Securely Closed - Properly Labeled - In Good Condition liquid_waste->container_check solid_waste->container_check storage Store in Designated Satellite Accumulation Area (Secondary Containment) container_check->storage full Container >90% Full? storage->full request_pickup Submit Waste Pickup Request to EHS full->request_pickup Yes continue_use Continue Safe Accumulation full->continue_use No end Disposal Complete (via EHS) request_pickup->end continue_use->storage

Caption: Decision workflow for the disposal of 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • University of Pennsylvania, Environmental Health and Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • CSIR IIP. Laboratory Chemical Waste Management.
  • University of Tennessee Health Science Center. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal.
  • UC Berkeley, Environment, Health & Safety. Phenol.
  • LSU Health Shreveport. SOP for the safe use of Phenol and Phenol Solutions.
  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 8-Methyl-1,2,3,4-tetrahydroquinoline.
  • TCI EUROPE N.V. (2018, October 3). Safety Data Sheet: 8-Quinolinol Sulfate Monohydrate.
  • Central Drug House (P) Ltd. Material Safety Data Sheet: 4-Methylquinoline.
  • Fisher Scientific. (2025, September 24). Safety Data Sheet: Quinoline, 1,2,3,4-tetrahydro-6-methyl-.
  • NC Department of Environmental Quality. Hazardous Waste Management – Selected RCRA Regulations Fact Sheet.
  • Triumvirate Environmental. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps.
  • Synthesia, a.s. (2016, May 16). Safety Data Sheet: 2,2,4-Trimethyltetrahydroquinoline.
  • University of Michigan, Environment, Health & Safety. Phenol.
  • TargetMol. Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
  • Sigma-Aldrich. (2025, August 6). Safety Data Sheet: 1,2,3,4-tetrahydroquinoline.
  • U.S. Environmental Protection Agency. (2025, July 25). Summary of the Resource Conservation and Recovery Act.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: 6-Methoxy-1,2,3,4-tetrahydroquinoline.
  • U.S. Environmental Protection Agency. (2025, July 25). Summary of the Resource Conservation and Recovery Act. Available from: [Link]

  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 1,2,3,4-Tetrahydroquinoline.
  • Wikipedia. Tetrahydroquinoline.
  • PubChem, National Center for Biotechnology Information. 1,2,3,4-Tetrahydroquinolin-8-ol.
  • Sanchez-Sanchez, C., et al. (2020). Assembly of 2-Substituted Tetrahydroquinolines from ortho-Methylbenzenesulfamides and Dienes, Using a C(sp3)–H Activation/Annulation Sequence. ACS Catalysis. Available from: [Link]

  • MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
  • White Rose eTheses Online. Synthesis of Substituted Tetrahydroquinolines Using Chiral Organolithium Chemistry.

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